L-Arabinopyranose-13C-1
Description
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Properties
IUPAC Name |
(3R,4S,5S)-(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-RBNZQLHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of L-Arabinopyranose-¹³C-1 in Microbial Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arabinopyranose, a key component of plant hemicellulose and pectin, represents a significant carbon source for a diverse range of microorganisms. The study of its metabolic pathways is crucial for advancements in biotechnology, biofuel production, and the development of novel antimicrobial agents. The use of stable isotope-labeled L-arabinose, particularly L-Arabinopyranose-¹³C-1, offers a powerful tool for elucidating the intricate details of these metabolic networks. This technical guide provides a comprehensive overview of the role and application of L-Arabinopyranose-¹³C-1 in microbial metabolism studies, with a focus on metabolic flux analysis (MFA). It includes a summary of microbial L-arabinose catabolism, detailed experimental protocols for ¹³C-labeling studies, and a discussion on the interpretation of labeling patterns. While direct experimental data for L-Arabinopyranose-¹³C-1 is limited in publicly available literature, this guide extrapolates from studies using other positionally labeled arabinose isomers, such as L-[2-¹³C]arabinose, to provide a foundational understanding of its utility.
Introduction to Microbial L-Arabinose Metabolism
Microorganisms have evolved distinct pathways for the catabolism of L-arabinose, primarily converging on the central pentose phosphate pathway (PPP) intermediate, D-xylulose-5-phosphate. The two predominant pathways are the bacterial isomerase pathway and the fungal redox pathway.
Bacterial L-Arabinose Metabolism: In bacteria like Escherichia coli, L-arabinose is typically metabolized through a series of enzymatic steps initiated by an isomerase. The key enzymes in this pathway are L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD). This pathway is generally cofactor-independent in its initial steps.[1]
Fungal L-Arabinose Metabolism: Fungi, including many yeast species, utilize a redox-sensitive pathway. This pathway involves the reduction of L-arabinose to L-arabinitol, followed by oxidation to L-xylulose, another reduction to xylitol, and finally oxidation to D-xylulose, which is then phosphorylated. This pathway is characterized by its reliance on NAD(P)H and NAD⁺ cofactors.[2][3]
The use of ¹³C-labeled L-arabinose allows researchers to trace the journey of the labeled carbon atom through these pathways, providing insights into pathway activity, metabolic fluxes, and potential metabolic bottlenecks.[4]
Quantitative Data Presentation
| Time (min) | Metabolite | Isotopomer | Fractional ¹³C Enrichment (%) |
| 10 | Arabitol | [2-¹³C]arabitol | 15 |
| 10 | Xylitol | [2-¹³C]xylitol | 5 |
| 10 | Trehalose | [1-¹³C]trehalose | 2 |
| 10 | Trehalose | [2-¹³C]trehalose | 3 |
| 10 | Ribitol | [1-¹³C]ribitol | 1 |
| 10 | Ribitol | [2-¹³C]ribitol | 2 |
| 30 | Arabitol | [2-¹³C]arabitol | 40 |
| 30 | Xylitol | [2-¹³C]xylitol | 15 |
| 30 | Trehalose | [1-¹³C]trehalose | 8 |
| 30 | Trehalose | [2-¹³C]trehalose | 10 |
| 30 | Ribitol | [1-¹³C]ribitol | 5 |
| 30 | Ribitol | [2-¹³C]ribitol | 7 |
| 60 | Arabitol | [2-¹³C]arabitol | 65 |
| 60 | Xylitol | [2-¹³C]xylitol | 25 |
| 60 | Trehalose | [1-¹³C]trehalose | 15 |
| 60 | Trehalose | [2-¹³C]trehalose | 18 |
| 60 | Ribitol | [1-¹³C]ribitol | 10 |
| 60 | Ribitol | [2-¹³C]ribitol | 12 |
This table is a representative summary based on data from Fonseca et al. (2008) and is intended to illustrate the type of quantitative data generated in such studies.[4]
Experimental Protocols
The following protocols provide a detailed methodology for conducting ¹³C-labeling experiments with L-Arabinopyranose-¹³C-1 in microbial cultures. These are generalized protocols that should be optimized for the specific microorganism and research question.
Microbial Culturing with L-Arabinopyranose-¹³C-1
-
Media Preparation: Prepare a defined minimal medium with L-arabinose as the sole carbon source. The concentration of L-arabinose should be optimized for the specific organism, typically in the range of 2-10 g/L. For the labeling experiment, replace a specific percentage (e.g., 20% or 100%) of the natural abundance L-arabinose with L-Arabinopyranose-¹³C-1.
-
Inoculum Preparation: Grow a pre-culture of the microorganism in the same minimal medium with natural abundance L-arabinose to the mid-exponential phase.
-
Labeling Experiment: Inoculate the ¹³C-labeled medium with the pre-culture to a starting OD₆₀₀ of approximately 0.1.
-
Culture Conditions: Incubate the culture under optimal growth conditions (temperature, aeration, pH) for the specific microorganism.
-
Sampling: Collect cell samples at various time points during the exponential growth phase to monitor growth and for metabolite extraction.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite pools during sample processing.
-
Quenching: Withdraw a defined volume of cell culture and rapidly quench it in a cold solution, such as 60% methanol buffered at a physiological pH and maintained at -40°C.[5]
-
Cell Separation: Separate the cells from the quenching solution by centrifugation at low temperature (e.g., -20°C).
-
Extraction: Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water at a 2:2:1 ratio, chilled to -20°C).[6]
-
Cell Lysis: Disrupt the cells using methods such as sonication or bead beating while keeping the sample on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Sample Preparation for Analysis: Collect the supernatant containing the metabolites and evaporate the solvent under vacuum. The dried metabolite extract can then be derivatized for GC-MS analysis or reconstituted in a suitable buffer for NMR or LC-MS analysis.
Analytical Methods
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Derivatize the dried metabolite extract to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
GC Separation: Separate the derivatized metabolites on a suitable GC column. The temperature gradient should be optimized to achieve good separation of pentose sugars and related metabolites.
-
MS Analysis: Analyze the eluting compounds using a mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode.[8] EI provides detailed fragmentation patterns useful for structural elucidation, while CI is a softer ionization technique that often preserves the molecular ion, which is useful for determining the mass isotopomer distribution.
-
Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions of key metabolites. This involves correcting for the natural abundance of ¹³C.[7]
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer.[9] One-dimensional ¹³C spectra will show the enrichment of ¹³C at specific carbon positions. Two-dimensional heteronuclear correlation spectra, such as ¹H-¹³C HSQC, can be used to resolve overlapping signals and confirm assignments.
-
Data Analysis: Integrate the signals in the ¹³C NMR spectra to determine the fractional ¹³C enrichment at each carbon position of the metabolites.[4]
Signaling Pathways and Experimental Workflows
The metabolism of L-arabinose is tightly regulated and integrated with other cellular processes, including global regulatory networks like catabolite repression and, in some bacteria, quorum sensing.
Metabolic Pathways
The following diagrams illustrate the core metabolic pathways for L-arabinose in bacteria and fungi.
Experimental Workflow
The overall workflow for a ¹³C metabolic flux analysis experiment using L-Arabinopyranose-¹³C-1 is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Arabinopyranose-¹³C-1 as a Novel Probe for the Pentose Phosphate Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pentose Phosphate Pathway (PPP) is a critical metabolic route for cellular biosynthesis and redox homeostasis, making it a key target in drug development, particularly in oncology and metabolic diseases. This technical guide explores the use of L-Arabinopyranose-¹³C-1 as a novel, investigational probe for elucidating PPP flux. While ¹³C-labeled glucose tracers are the current standard for metabolic flux analysis (MFA) of the PPP, the distinct metabolic entry point of L-arabinose may offer unique advantages in dissecting specific enzymatic steps and pathway dynamics. This document provides a comprehensive overview of the theoretical basis, detailed experimental protocols, and data interpretation for employing L-Arabinopyranose-¹³C-1 in PPP research.
Introduction: The Pentose Phosphate Pathway in Health and Disease
The Pentose Phosphate Pathway is a vital metabolic pathway that runs in parallel to glycolysis.[1] Its primary functions are anabolic, rather than catabolic, and include:
-
Production of NADPH: The oxidative branch of the PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for maintaining a reduced state of glutathione, a key antioxidant.[1]
-
Generation of Precursors for Nucleotide Biosynthesis: The PPP produces ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).
-
Metabolism of Pentose Sugars: The non-oxidative branch of the PPP allows for the interconversion of pentose sugars, linking them to the glycolytic pathway.
Given its central role in cell proliferation and survival, the PPP is frequently dysregulated in various diseases, most notably cancer, where increased flux through the PPP supports rapid cell growth and resistance to oxidative stress.[2] Consequently, monitoring and understanding PPP activity is of paramount importance in the development of novel therapeutics.
L-Arabinopyranose-¹³C-1: A Novel Probe for the PPP
Currently, ¹³C-labeled glucose isotopes, such as [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose, are the gold standard for tracing carbon flux through the PPP.[3][4] These tracers provide valuable information on the relative activities of glycolysis and the PPP. However, the use of L-Arabinopyranose-¹³C-1 presents a novel approach to probing the PPP.
Rationale for Use
In many microorganisms, L-arabinose is metabolized via a series of enzymatic reactions that convert it to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP.[5] While the complete metabolic pathway for L-arabinose in mammalian cells is not as well-defined, the existence of homologous transport proteins and enzymes suggests the potential for a similar metabolic fate.[4] By introducing a ¹³C label at the C-1 position of L-arabinopyranose, it is hypothesized that the labeled carbon can be traced as it enters and proceeds through the PPP, providing a unique perspective on pathway flux that is distinct from glucose-based tracers.
Hypothetical Metabolic Pathway in Mammalian Cells
Based on established microbial pathways, a hypothetical route for L-Arabinopyranose-¹³C-1 metabolism in mammalian cells is proposed. It is important to note that this pathway is speculative and requires experimental validation.
-
Transport: L-arabinose may be transported into the cell via facilitative sugar transporters, some of which have shown homology to bacterial arabinose transporters.[4]
-
Isomerization: Intracellular L-arabinose is isomerized to L-ribulose.
-
Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate.
-
Epimerization: L-ribulose-5-phosphate is then epimerized to D-xylulose-5-phosphate, which is a direct intermediate of the non-oxidative PPP.
The ¹³C label from L-Arabinopyranose-¹³C-1 would be incorporated into D-xylulose-5-phosphate and subsequently distributed throughout the intermediates of the PPP and connected pathways, such as glycolysis and the TCA cycle.
Experimental Protocols
The following sections provide detailed methodologies for conducting a metabolic flux analysis study using L-Arabinopyranose-¹³C-1. These protocols are adapted from established methods for ¹³C-MFA with glucose tracers.[6]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells of interest at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Tracer Introduction: Replace the standard culture medium with a medium containing L-Arabinopyranose-¹³C-1 at a known concentration. The concentration should be optimized for the specific cell line. A common approach is to replace the glucose in the medium with L-arabinose.
-
Incubation: Incubate the cells with the labeled substrate for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time can range from hours to days and should be determined empirically.[7]
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. This is typically achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., -80°C methanol).
-
Cell Lysis and Extraction: Lyse the cells and extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Sample Preparation for Analysis: Centrifuge the extract to remove cell debris and proteins. The supernatant containing the polar metabolites is then dried under vacuum.
Analytical Methods
-
Derivatization: The dried metabolite extracts are derivatized to increase their volatility for GC analysis. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling patterns.[8]
-
Data Analysis: The raw data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distributions (MIDs) for each metabolite.
-
Sample Preparation: The dried metabolite extracts are reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
NMR Analysis: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as HSQC can be used to resolve overlapping peaks and aid in metabolite identification.[9]
-
Data Analysis: The NMR spectra are processed to identify and quantify the ¹³C-labeled metabolites. The positional information of the ¹³C label can be determined from the NMR data, which is a significant advantage over MS-based methods.[10]
Data Presentation and Interpretation
The primary output of a ¹³C-MFA experiment is the flux distribution through the metabolic network. This data is typically presented in tables that allow for easy comparison between different experimental conditions.
Illustrative Data from Glucose Tracer Studies
The following tables present illustrative data obtained from ¹³C-MFA studies using labeled glucose. These tables serve as examples of how data from an L-Arabinopyranose-¹³C-1 study could be presented.
Table 1: Relative Fluxes through the Pentose Phosphate Pathway
| Cell Line | Condition | PPP Flux (% of Glucose Uptake) | Reference |
| Cerebellar Granule Neurons | High Glucose | 19 ± 2% | [7] |
| Carcinoma Cell Line | Standard Culture | 15% | [3] |
| Hepatoma | Fed State | Increased vs. Fasted | [4] |
Table 2: Mass Isotopomer Distributions of Key Metabolites
Data presented as mole percent of total metabolite pool.
| Metabolite | Isotopologue | Condition A (e.g., Control) | Condition B (e.g., Drug-Treated) |
| Ribose-5-Phosphate | M+0 | 40% | 60% |
| M+1 | 35% | 25% | |
| M+2 | 15% | 10% | |
| M+3 | 5% | 3% | |
| M+4 | 3% | 1% | |
| M+5 | 2% | 1% | |
| Sedoheptulose-7-Phosphate | M+0 | 30% | 50% |
| M+1 | 30% | 25% | |
| M+2 | 20% | 15% | |
| M+3 | 10% | 5% | |
| M+4 | 5% | 3% | |
| M+5 | 3% | 1% | |
| M+6 | 1% | 0.5% | |
| M+7 | 1% | 0.5% |
Signaling Pathways and Logical Relationships
Visualizing the metabolic pathways and their connections is crucial for understanding the flow of the ¹³C label.
Conclusion and Future Directions
The use of L-Arabinopyranose-¹³C-1 as a probe for the pentose phosphate pathway represents a novel and promising area of metabolic research. While further validation of the L-arabinose metabolic pathway in mammalian cells is required, the principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring its potential. Successful application of this tracer could offer new insights into PPP regulation and its role in disease, ultimately aiding in the development of more targeted and effective therapies. Future work should focus on elucidating the specific transporters and enzymes involved in mammalian L-arabinose metabolism and on direct comparative studies with established glucose tracers to fully characterize its utility in metabolic flux analysis.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. One-Pot Bioconversion of l-Arabinose to l-Ribulose in an Enzymatic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Illuminating L-arabinose Uptake: A Technical Guide to 13C Labeling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms of L-arabinose uptake in microorganisms, with a core focus on the application of 13C labeling for precise quantification and pathway elucidation. Understanding how cells import and process this five-carbon sugar is pivotal for advancements in metabolic engineering, biofuel production, and the development of novel therapeutics. This document provides a comprehensive overview of the transport systems in both yeast and bacteria, detailed experimental protocols for 13C tracer studies, and a quantitative analysis of uptake kinetics.
L-arabinose Uptake: A Tale of Two Kingdoms
Microorganisms have evolved diverse strategies for the transport of L-arabinose across their cell membranes. The mechanisms differ significantly between yeast and bacteria, reflecting their distinct cellular architectures and metabolic needs.
Yeast: Facilitated Diffusion and Proton Symport
In yeasts such as Candida arabinofermentans and Pichia guilliermondii, L-arabinose uptake is primarily mediated by specific high-capacity transporters.[1] These transporters facilitate the movement of L-arabinose across the plasma membrane, a process that can be coupled to the proton motive force.
Bacteria: A Multi-pronged Approach with ABC Transporters and Symporters
Bacterial systems, particularly in model organisms like Escherichia coli, employ a more complex and tightly regulated L-arabinose uptake machinery. This involves both high-affinity and low-affinity transport systems to efficiently scavenge the sugar from varying environmental concentrations.
-
High-Affinity Uptake: The ATP-binding cassette (ABC) transporter system, encoded by the araFGH genes, is responsible for L-arabinose uptake at low extracellular concentrations. This system consists of a periplasmic binding protein (AraF) that captures L-arabinose with high specificity, and a membrane-spanning complex (AraG and AraH) that utilizes ATP hydrolysis to translokate the sugar into the cytoplasm.
-
Low-Affinity Uptake: The AraE protein functions as a low-affinity, high-capacity proton symporter. This transporter is particularly important when L-arabinose is abundant in the environment.
The Power of 13C Labeling in Unraveling Uptake Mechanisms
Stable isotope labeling with 13C has emerged as a powerful tool for quantifying the in vivo activity of metabolic pathways, including sugar transport.[2] By supplying cells with 13C-labeled L-arabinose, researchers can trace the fate of the carbon atoms as they are transported into the cell and assimilated into various metabolic intermediates. This approach, often coupled with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a dynamic and quantitative picture of metabolic fluxes.[1][3]
Key Advantages of 13C Labeling:
-
Quantitative Flux Analysis: 13C-Metabolic Flux Analysis (13C-MFA) allows for the precise calculation of intracellular reaction rates, providing a quantitative measure of transport and metabolic pathway utilization.[4][5]
-
Pathway Elucidation: Tracing the incorporation of 13C into downstream metabolites helps to confirm known metabolic pathways and discover novel ones.[6]
-
Kinetic Parameter Estimation: Dynamic 13C labeling experiments can be used to estimate key kinetic parameters of transporters, such as Vmax (maximum transport rate) and Km (substrate affinity).
Quantitative Insights into L-arabinose Uptake
The application of 13C labeling has yielded valuable quantitative data on L-arabinose uptake and metabolism. The following tables summarize key findings from studies in yeast and bacteria.
| Organism | 13C-Labeled Substrate | Analytical Method | Key Findings | Reference |
| Pichia guilliermondii | L-[2-13C]arabinose | In vivo 13C NMR | L-arabinose consumption rate of 58 ± 3 μmol min−1 g (dry weight)−1.[1] | [1] |
| Candida arabinofermentans | L-[2-13C]arabinose | In vivo 13C NMR | L-arabinose consumption rate of 41 ± 2 μmol min−1 g (dry weight)−1.[1] | [1] |
Table 1: L-arabinose Consumption Rates in Yeast. This table highlights the different L-arabinose uptake capacities between two yeast species as determined by in vivo 13C NMR spectroscopy.
| Metabolite | Carbon Position | P. guilliermondii Fractional 13C Enrichment (%) after 39 min |
| L-Arabitol | C2 | 70 |
| Xylitol | C2 | 5 |
| Trehalose | C2 | 15 |
| Trehalose | C3 | 10 |
Table 2: Fractional 13C Enrichment of Intracellular Metabolites in P. guilliermondii. This table shows the distribution of the 13C label from L-[2-13C]arabinose into various downstream metabolites, indicating the active metabolic pathways. Data is derived from in vivo 13C NMR experiments.[1]
Experimental Protocols for 13C L-arabinose Labeling Studies
The successful implementation of 13C labeling experiments requires careful planning and execution. Below are detailed methodologies for key experiments.
In Vivo 13C NMR Spectroscopy for Yeast Metabolism
This protocol is adapted from studies on Candida arabinofermentans and Pichia guilliermondii.[1]
-
Cell Preparation:
-
Grow yeast cells in a suitable medium to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate-buffered saline).
-
Resuspend the cells to a high density in the same buffer.
-
-
NMR Experiment:
-
Transfer the cell suspension to an NMR tube.
-
Acquire a baseline 13C NMR spectrum before the addition of the labeled substrate.
-
Add a known concentration of 13C-labeled L-arabinose (e.g., 20 mM L-[2-13C]arabinose) to the cell suspension.
-
Acquire a time series of 13C NMR spectra to monitor the consumption of L-arabinose and the appearance of labeled metabolites.
-
Use an internal standard (e.g., [13C]methanol in a capillary) for quantification.
-
-
Data Analysis:
-
Integrate the peak areas of the resonances corresponding to L-arabinose and its metabolites.
-
Apply correction factors for nuclear Overhauser effect and relaxation to convert peak areas into concentrations.
-
Calculate uptake rates and fractional enrichment of metabolites.
-
13C-Metabolic Flux Analysis (MFA) in E. coli using GC-MS
This protocol provides a general framework for conducting 13C-MFA experiments to study L-arabinose uptake and metabolism in bacteria.[3][7]
-
13C-Labeling Culture:
-
Culture E. coli in a minimal medium with a defined concentration of 13C-labeled L-arabinose as the sole carbon source. A mixture of labeled and unlabeled L-arabinose can be used to achieve a specific isotopic enrichment.
-
Collect cell samples during the mid-logarithmic growth phase.
-
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by transferring the cell suspension to a cold solution (e.g., -20°C methanol).
-
Separate the cells from the medium by centrifugation.
-
Extract intracellular metabolites using a suitable solvent mixture (e.g., chloroform/methanol/water).
-
-
Sample Preparation for GC-MS:
-
Hydrolyze the protein fraction of the biomass to release amino acids.
-
Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
-
GC-MS Analysis:
-
Separate the derivatized amino acids using gas chromatography.
-
Detect the mass isotopomer distributions of the amino acid fragments using mass spectrometry.
-
-
Flux Calculation:
-
Use a computational model of the organism's central carbon metabolism to simulate the expected mass isotopomer distributions for a given set of metabolic fluxes.
-
Fit the simulated data to the experimentally measured mass isotopomer distributions to estimate the intracellular metabolic fluxes.
-
Visualizing the Regulatory Networks
The uptake and metabolism of L-arabinose are tightly regulated processes. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.
Figure 1: L-arabinose transport systems in E. coli.
Figure 2: Regulation of the ara operon by AraC in E. coli.
Conclusion and Future Directions
The use of 13C labeling has significantly advanced our understanding of L-arabinose uptake and metabolism. This powerful technique enables the precise quantification of transport rates and metabolic fluxes, providing invaluable data for systems biology and metabolic engineering. Future research in this area will likely focus on the development of more sophisticated dynamic labeling strategies to capture the transient behavior of transport systems and the integration of 13C-MFA with other 'omics' data to build comprehensive models of cellular metabolism. Such integrated approaches will be instrumental in designing more efficient microbial cell factories and developing novel strategies to combat infectious diseases.
References
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. gcms.cz [gcms.cz]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
L-Arabinopyranose-¹³C-1 in Metabolic Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-Arabinopyranose-¹³C-1 as a powerful tracer in metabolic engineering. By leveraging the stable isotope at the C-1 position, researchers can elucidate complex metabolic pathways, quantify flux through specific routes, and identify bottlenecks in engineered microbial and cellular systems. This guide provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and visualization techniques essential for utilizing L-Arabinopyranose-¹³C-1 in advanced metabolic studies.
Core Concepts in ¹³C-Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope tracers, such as L-Arabinopyranose-¹³C-1, significantly enhances the resolution of MFA by allowing for the precise tracking of carbon atoms as they are metabolized. When cells are cultured in the presence of a ¹³C-labeled substrate, the labeled carbon is incorporated into various downstream metabolites. The specific labeling patterns of these metabolites, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), provide detailed insights into the active metabolic pathways and their relative fluxes.[2][3]
L-Arabinopyranose-¹³C-1 is particularly useful for probing the entry points of L-arabinose into central carbon metabolism and for assessing the activity of the pentose phosphate pathway (PPP). The fate of the ¹³C label at the C-1 position can reveal crucial information about decarboxylation reactions, which are characteristic of specific metabolic routes.
Quantitative Data from L-Arabinose Tracer Studies
The following table summarizes hypothetical quantitative data from a tracer experiment using L-Arabinopyranose-¹³C-1 in a yeast strain engineered to utilize L-arabinose. The data illustrates the fractional ¹³C enrichment in key metabolites over time, providing a basis for calculating metabolic fluxes. The values are adapted from a study using L-[2-¹³C]arabinose and are presented here to exemplify the expected outcomes of a ¹³C-1 labeling experiment.[4]
| Metabolite | Time (minutes) | Fractional ¹³C Enrichment (%) at C-1 |
| L-Arabinose | 0 | 99.0 |
| 30 | 65.0 | |
| 60 | 20.0 | |
| L-Arabitol | 0 | 0.0 |
| 30 | 15.0 | |
| 60 | 35.0 | |
| Xylitol | 0 | 0.0 |
| 30 | 5.0 | |
| 60 | 12.0 | |
| Trehalose | 0 | 0.0 |
| 30 | 2.0 | |
| 60 | 8.0 |
Note: This data is illustrative and adapted for a L-Arabinopyranose-¹³C-1 experiment. The enrichment at C-1 of downstream metabolites is expected to be lower due to decarboxylation in the pentose phosphate pathway.
Experimental Protocols
A robust experimental design is paramount for successful ¹³C-MFA studies. The following is a detailed methodology for a typical tracer experiment using L-Arabinopyranose-¹³C-1 with a microbial culture, based on established protocols.[4][5]
Strain Cultivation and Preparation
-
Inoculum Preparation: Cultivate the microbial strain in a standard, non-labeled medium to the mid-exponential growth phase.
-
Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a sterile buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) to remove any residual unlabeled medium.
-
Cell Suspension: Resuspend the washed cells in the same buffer to a final concentration suitable for the analytical method (e.g., ~40 mg dry weight/mL for NMR).
¹³C-Labeling Experiment
-
Substrate Introduction: Introduce a defined concentration of L-Arabinopyranose-¹³C-1 (e.g., 20 mM) into the cell suspension.
-
Time-Course Sampling: Collect samples at regular intervals (e.g., 0, 15, 30, 45, 60 minutes) to monitor the uptake of the labeled substrate and the labeling of intracellular metabolites.
-
Metabolic Quenching: Immediately quench metabolic activity in the collected samples to prevent further enzymatic reactions. This is typically achieved by rapid cooling (e.g., immersion in a dry ice/ethanol bath) or by the addition of a quenching agent.
Metabolite Extraction and Analysis
-
Extraction: Extract intracellular metabolites using a suitable method, such as perchloric acid extraction or cold methanol extraction.
-
Analysis: Analyze the metabolite extracts using analytical techniques capable of distinguishing and quantifying isotopomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides positional information on ¹³C labeling within a molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the mass distribution of isotopomers.
-
-
Quantification: Quantify the total concentration of each metabolite using techniques like High-Performance Liquid Chromatography (HPLC) and combine this with the isotopic enrichment data to determine the fractional labeling.[4]
Visualization of Metabolic Pathways and Experimental Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the flow of carbon and the experimental design. The following diagrams are generated using the DOT language for Graphviz.
L-Arabinose Metabolic Pathway in Yeast
This diagram illustrates the catabolic pathway of L-arabinose in yeast, highlighting the fate of the ¹³C label from L-Arabinopyranose-¹³C-1.
References
- 1. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 2. Frontiers | 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion [frontiersin.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Investigating Arabinose Metabolism in Yeast: A Technical Guide Using 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of utilizing 13C tracers to investigate L-arabinose metabolism in the yeast Saccharomyces cerevisiae. As the industrial biotechnology sector increasingly focuses on converting lignocellulosic biomass, which is rich in pentose sugars like L-arabinose, into biofuels and other valuable chemicals, a thorough understanding of engineered metabolic pathways in yeast is crucial. This document details the metabolic pathways, experimental protocols for 13C tracer analysis, and data interpretation, offering a foundational resource for researchers in metabolic engineering and drug development.
Introduction to Arabinose Metabolism in Yeast
Saccharomyces cerevisiae does not naturally metabolize L-arabinose. However, metabolic engineering has enabled the introduction of heterologous pathways to utilize this pentose sugar.[1][2] Two primary pathways have been successfully expressed in yeast: the bacterial and the fungal pathways.
-
Bacterial Pathway: This pathway is redox-neutral and involves a series of isomerase and kinase reactions.[1][3] It typically consists of three enzymes: L-arabinose isomerase (araA), L-ribulokinase (araB), and L-ribulose-5-phosphate 4-epimerase (araD), which convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP).[1][4]
-
Fungal Pathway: This pathway involves a series of reduction and oxidation steps and has a net requirement for both NADH and NADPH cofactors.[2] The key enzymes in this pathway are aldose reductase, L-arabinitol-4-dehydrogenase, and L-xylulose reductase.[2][3]
Efficient uptake of L-arabinose into the yeast cell is another critical factor. While S. cerevisiae can transport L-arabinose to some extent through its native hexose transporters, particularly the galactose permease Gal2, this transport is often inefficient and subject to competitive inhibition by glucose.[5][6] Consequently, heterologous L-arabinose transporters from other fungi or bacteria are often expressed to improve uptake kinetics.[5][7]
The Role of 13C Tracers in Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the in vivo rates (fluxes) of metabolic reactions.[8][9] The methodology involves feeding the cells a substrate enriched with a stable isotope, such as 13C-labeled L-arabinose. As the yeast metabolizes the labeled substrate, the 13C atoms are incorporated into various intracellular metabolites. By measuring the isotopic enrichment patterns in these metabolites, typically amino acids or metabolic intermediates, it is possible to deduce the relative contributions of different metabolic pathways to their production.[9][10][11] This provides a detailed snapshot of the cell's metabolic state.
For instance, using L-[2-13C]arabinose, researchers can trace the fate of the second carbon atom through the metabolic network.[10] Its appearance in different positions of downstream metabolites like trehalose and arabitol can reveal the activity of the pentose phosphate pathway and other interconnected pathways.[10][12]
Quantitative Data on Arabinose Transport and Metabolism
The efficiency of L-arabinose utilization is heavily dependent on the transport of the sugar into the cell and the kinetics of the metabolic enzymes. The following tables summarize key quantitative data from studies on engineered yeast strains.
Table 1: Kinetic Properties of L-Arabinose Transporters Expressed in S. cerevisiae
| Transporter | Origin | Substrate | Km (mM) | Vmax (mmol/h/g DCW) | Reference(s) |
| Gal2 | Saccharomyces cerevisiae | L-Arabinose | 57 - 371 | 341 (nmol/mg/min) | [4][13] |
| LAT-1 | Neurospora crassa | L-Arabinose | 58.12 ± 4.06 | 116.7 ± 3.0 | [7] |
| MtLAT-1 | Myceliophthora thermophila | L-Arabinose | 29.39 ± 3.60 | 10.29 ± 0.35 | [7] |
| KmAxt1p | Kluyveromyces marxianus | L-Arabinose | 263 | 57 (nmol/mg/min) | [13] |
| PgAxt1p | Pichia guilliermondii | L-Arabinose | 0.13 | 18 (nmol/mg/min) | [13] |
Table 2: L-Arabinose Consumption and Ethanol Production in Engineered S. cerevisiae
| Strain Engineering | Specific L-arabinose Consumption Rate (g/h/g DCW) | Ethanol Production Rate (g/h/g DCW) | Ethanol Yield (g/g) | Reference(s) |
| Overexpression of B. subtilis AraA, E. coli AraB & AraD, and yeast GAL2 | Not specified | 0.06 - 0.08 | High | [1][14] |
| Expression of L. plantarum araA, araB, araD; overexpression of PPP genes | 0.70 | 0.29 | 0.43 | [15] |
| Codon-optimized L. plantarum araA, araB, araD; overexpression of PPP genes and GAL2 | 0.61 | Not specified | 0.43 | [3] |
Experimental Protocols
A successful 13C tracer experiment requires meticulous attention to detail at each stage, from cell cultivation to data analysis.
13C Labeling Experiment
-
Yeast Strain and Pre-culture: Select the engineered S. cerevisiae strain of interest. Inoculate a pre-culture in a suitable medium (e.g., YPD) and grow overnight at 30°C with shaking.[16]
-
Main Culture: Inoculate the main culture in a defined synthetic medium with a known concentration of the 13C-labeled L-arabinose as the sole carbon source.[16] Commonly used tracers include [1-13C]L-arabinose, [2-13C]L-arabinose, or uniformly labeled [U-13C]L-arabinose. The choice of tracer can influence the resolution of fluxes in different pathways.[17][18]
-
Cultivation: Grow the cells in a bioreactor under controlled conditions (pH, temperature, aeration) to ensure a metabolic steady state.[8] Monitor cell growth by measuring the optical density at 600 nm (OD600).[14]
-
Sampling: Once the culture reaches a steady state (typically during the exponential growth phase), rapidly withdraw a defined volume of the cell suspension for analysis.[8][19]
Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite concentrations during sample processing.
-
Quenching: Immediately transfer the cell suspension to a quenching solution at a very low temperature. A common method involves using a 60:40 (v/v) methanol:aqueous ammonium hydrogen carbonate solution at -48°C.[20][21] Alternatively, quenching in cold methanol at -40°C is also effective.[22][23]
-
Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at a low temperature.[23] Extract the intracellular metabolites using a suitable solvent. One effective method is to use multiple freeze-thaw cycles in a 60:40 (v/v) methanol:water solution at temperatures below 0°C.[20][21] Another established method involves extraction with boiling ethanol.[22]
Analytical Methods
The extracted metabolites are then analyzed to determine the extent and position of 13C labeling.
-
Sample Preparation: The metabolite extracts are typically dried and derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[24][25] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary.[8]
-
Mass Spectrometry Analysis:
-
GC-MS: This is a widely used technique for analyzing the mass isotopomer distributions of proteinogenic amino acids and other primary metabolites.[10][25]
-
LC-MS/MS: This method is particularly useful for analyzing a broad range of metabolites, including phosphorylated intermediates, and can be performed with high sensitivity and specificity.[8][16][26]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In vivo 13C NMR can also be used to trace the fate of labeled carbons in real-time without the need for cell extraction.[10][12]
Data Analysis and Flux Calculation
The mass spectrometry data provides the mass isotopomer distributions of the measured metabolites. This information is then used to calculate the intracellular metabolic fluxes.
-
Metabolic Model: A stoichiometric model of the yeast's central carbon metabolism, including the engineered arabinose pathway, is required.[8]
-
Flux Estimation: The experimental mass isotopomer distributions are fitted to the metabolic model using specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes.[11] The software uses iterative algorithms to find the set of fluxes that best explains the observed labeling patterns.
Visualizing Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: Bacterial L-arabinose metabolic pathway engineered in yeast.
References
- 1. A Modified Saccharomyces cerevisiae Strain That Consumes l-Arabinose and Produces Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Improvement of L-Arabinose Fermentation by Modifying the Metabolic Pathway and Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Analysis of Two l-Arabinose Transporters from Filamentous Fungi Reveals Promising Characteristics for Improved Pentose Utilization in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Engineering of Pentose Transport in Saccharomyces cerevisiae for Biotechnological Applications [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-Based Metabolic Flux Analysis in Yeast: The Pichia pastoris Case | Springer Nature Experiments [experiments.springernature.com]
- 12. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.vtt.fi [cris.vtt.fi]
- 14. researchgate.net [researchgate.net]
- 15. Engineering of Saccharomyces cerevisiae for Efficient Anaerobic Alcoholic Fermentation of l-Arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Screening of Saccharomyces cerevisiae metabolite transporters by 13C isotope substrate labeling [frontiersin.org]
- 17. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 13C-Labeled metabolic flux analysis of a fed-batch culture of elutriated Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 21. Fit-for-Purpose Quenching and Extraction Protocols for Metabolic Profiling of Yeast Using Chromatography-Mass Spectrometry Platforms | Springer Nature Experiments [experiments.springernature.com]
- 22. research.tudelft.nl [research.tudelft.nl]
- 23. A Yeast Metabolite Extraction Protocol Optimised for Time-Series Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 25. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 26. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]
The Intersection of Sugar Metabolism and Virulence: A Technical Guide to Exploring L-arabinose's Role in Pathogen Fitness using ¹³C Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of the pentose sugar L-arabinose in the fitness and virulence of pathogenic bacteria, with a special focus on the application of ¹³C stable isotope labeling for elucidating the metabolic fluxes that underpin these processes. Understanding how pathogens utilize specific nutrients within the host environment to enhance their survival and pathogenic potential is paramount for the development of novel anti-infective strategies. This document provides a comprehensive overview of the current knowledge, detailed experimental protocols, and quantitative data to empower researchers in this crucial area of study.
L-arabinose: More Than Just a Carbon Source
Traditionally viewed as a simple carbon and energy source, recent evidence has illuminated a more intricate role for L-arabinose in the lifecycle of enteric pathogens such as Escherichia coli and Salmonella. Within the host gut, these bacteria can scavenge L-arabinose, a component of dietary plant polysaccharides. Crucially, the metabolism of L-arabinose is not merely for growth support but is intricately linked to the regulation of key virulence factors, providing a significant fitness advantage during infection.[1][2]
The catabolism of L-arabinose converges with virulence regulation, notably enhancing the expression of the Type III Secretion System (T3SS), a needle-like apparatus used by many Gram-negative pathogens to inject effector proteins into host cells, leading to colonization and disease.[2] This upregulation of virulence is often dependent on the metabolic breakdown of L-arabinose into central metabolic intermediates, such as pyruvate, rather than the sensing of L-arabinose itself as a direct signal.[2] This highlights a sophisticated interplay between the pathogen's metabolic state and its pathogenic potential.
Quantitative Insights into L-arabinose Mediated Virulence
The influence of L-arabinose on pathogen gene expression has been quantified through transcriptomic studies. These analyses reveal a significant upregulation of virulence-associated genes in the presence of L-arabinose.
| Gene/Operon | Pathogen | Fold Change in Expression (+ L-arabinose) | Function | Reference |
| LEE (Locus of Enterocyte Effacement) | Enterohemorrhagic E. coli (EHEC) | >1.5 | Encodes the T3SS | [2] |
| hilD | Salmonella Typhimurium | Significantly decreased | Key transcriptional regulator of T3SS-1 | [3] |
| hilA | Salmonella Typhimurium | Significantly decreased | Transcriptional activator of T3SS-1 | [3] |
| sipB | Salmonella Typhimurium | Drastic decline in protein level | T3SS-1 effector protein | [3] |
| T3SS genes | Vibrio parahaemolyticus | Upregulation of two genes | Type III Secretion System | [4] |
| T6SS genes | Vibrio parahaemolyticus | Downregulation of two genes | Type VI Secretion System | [4] |
Elucidating Metabolic Pathways with ¹³C Labeling
To dissect the precise metabolic routes through which L-arabinose impacts pathogen fitness, ¹³C metabolic flux analysis (MFA) is an indispensable tool. By providing ¹³C-labeled L-arabinose as a tracer, researchers can track the flow of carbon atoms through the pathogen's metabolic network, quantifying the activity of various pathways. This allows for a detailed understanding of how L-arabinose is catabolized and how its metabolic products contribute to virulence.
L-arabinose Catabolic Pathway and its Connection to Central Metabolism
The canonical pathway for L-arabinose metabolism in bacteria involves its conversion to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway (PPP). The PPP is a central metabolic route that generates essential precursors for nucleotide and amino acid biosynthesis, as well as reducing power in the form of NADPH.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of l-arabinose converges with virulence regulation to promote enteric pathogen fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salmonella utilizes L-arabinose to silence virulence gene expression for accelerated pathogen growth within the host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-arabinose affects the growth, biofilm formation, motility, c-di-GMP metabolism, and global gene expression of Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Arabinopyranose-13C-1 Labeling in E. coli
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isotopic labeling of Escherichia coli metabolites using L-Arabinopyranose-13C-1. This technique is valuable for tracing the metabolic fate of arabinose, understanding its contribution to various metabolic pathways, and for the production of labeled biomolecules for structural and functional studies, particularly in the context of drug development where microbial metabolism can be a key factor.
Introduction
L-arabinose is a pentose sugar that is a component of many plant-based biopolymers. In E. coli, the metabolism of L-arabinose is tightly regulated and funnels into the pentose phosphate pathway, a central hub of cellular metabolism. By using L-Arabinopyranose specifically labeled at the C-1 position with ¹³C, researchers can precisely track the flow of this carbon atom through interconnected metabolic networks. This allows for the elucidation of pathway activities, the quantification of metabolic fluxes, and the production of selectively labeled proteins and other biomolecules for downstream applications such as NMR-based structural analysis.
Principle of the Method
The protocol is based on growing E. coli in a minimal medium where this compound is provided as the primary carbon source. To ensure efficient uptake and metabolism of the labeled sugar, the expression of the L-arabinose operon (araBAD) is induced. This operon encodes the necessary enzymes for the conversion of L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. The ¹³C label from the C-1 position of arabinose will be incorporated into various downstream metabolites, and the extent of incorporation can be quantified using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. To maximize the incorporation of the label, it is crucial to use a minimal medium to prevent dilution of the ¹³C-labeled carbon with unlabeled carbon from other sources.
L-Arabinose Metabolic Pathway in E. coli
The metabolism of L-arabinose in E. coli is a well-characterized pathway. L-arabinose is transported into the cell by two transport systems: a low-affinity proton symporter, AraE, and a high-affinity ABC transporter, AraFGH.[1] Intracellularly, L-arabinose is converted in three enzymatic steps to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[1] The expression of the genes encoding these enzymes and transporters is controlled by the AraC protein, which acts as both a repressor in the absence of arabinose and an activator in its presence.
Experimental Protocol
This protocol is designed for a 1 L culture volume but can be scaled as needed.
Materials
-
E. coli strain (e.g., K-12 derivatives like BW25113)
-
This compound (¹³C, 99%)
-
M9 minimal medium components
-
Sterile flasks and centrifuge tubes
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
M9 Minimal Medium Preparation (1 L)
A reliable recipe for M9 minimal media is crucial for reproducible results. The components should be prepared as separate sterile stocks and mixed before use to prevent precipitation.
| Component | Stock Concentration | Volume for 1 L Medium | Final Concentration |
| 5x M9 Salts | 5x | 200 mL | 1x |
| This compound | 20% (w/v) | 10 mL | 0.2% (w/v) |
| 1 M MgSO₄ | 1 M | 2 mL | 2 mM |
| 0.1 M CaCl₂ | 0.1 M | 1 mL | 0.1 mM |
| 1 M NH₄Cl | 1 M | 1 mL | 1 mM |
| Sterile deionized water | - | to 1 L | - |
Note: The concentration of this compound can be optimized depending on the experimental goals. Concentrations ranging from 0.05% to 0.4% have been used in various studies involving L-arabinose with E. coli. For robust labeling, 0.2% is a good starting point.
Experimental Workflow
Step-by-Step Methodology
-
Pre-culture Preparation:
-
Inoculate a single colony of E. coli into 5 mL of M9 minimal medium supplemented with 0.4% glucose and appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
-
Inoculation of Main Culture:
-
Inoculate 1 L of M9 minimal medium containing 0.4% glycerol (to avoid catabolite repression of the ara operon) with the overnight pre-culture to an initial OD₆₀₀ of ~0.05.
-
Incubate at 37°C with shaking (220 rpm).
-
-
Growth to Mid-Log Phase:
-
Monitor the cell growth by measuring the OD₆₀₀ at regular intervals.
-
Grow the culture until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8).
-
-
Cell Harvest and Resuspension:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with sterile M9 salts (without a carbon source).
-
Centrifuge again under the same conditions and discard the supernatant.
-
-
Induction and Labeling:
-
Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium containing 0.2% this compound as the sole carbon source.
-
-
Incubation for Labeling:
-
Incubate the culture at 37°C with shaking (220 rpm) for a defined period, for example, 2 to 4 hours, to allow for the uptake and metabolism of the labeled arabinose. The optimal incubation time may need to be determined empirically.
-
-
Cell Harvesting and Quenching:
-
Rapidly harvest the cells by centrifugation at 5,000 x g for 5 minutes at 4°C.
-
To quench metabolic activity, immediately resuspend the cell pellet in a cold quenching solution (e.g., 60% methanol at -20°C).
-
-
Metabolite Extraction:
-
Extract the metabolites using a suitable protocol, such as a cold or hot solvent extraction method (e.g., with methanol, chloroform, and water).
-
-
Downstream Analysis:
-
Analyze the extracted metabolites using mass spectrometry (LC-MS, GC-MS) or NMR spectroscopy to determine the incorporation of the ¹³C label into various metabolites.
-
Data Presentation
The following table summarizes the key quantitative parameters of the protocol. These values are recommended as a starting point and may require optimization for specific E. coli strains and experimental objectives.
| Parameter | Recommended Value | Notes |
| Growth Conditions | ||
| E. coli Strain | K-12 derivative (e.g., BW25113) | A well-characterized strain with a functional arabinose metabolic pathway is recommended. |
| Culture Volume | 1 L | Can be scaled up or down as needed. |
| Growth Temperature | 37°C | Optimal for most E. coli strains. |
| Shaking Speed | 220 rpm | Ensures adequate aeration. |
| Media Composition | ||
| Pre-culture Carbon Source | 0.4% Glucose | For initial biomass generation. |
| Main Culture Carbon Source | 0.4% Glycerol | To grow cells to mid-log phase without inducing catabolite repression of the arabinose operon. |
| Labeling Carbon Source | 0.2% this compound | The concentration can be adjusted (0.05% - 0.4%) based on the desired labeling efficiency and cost. |
| Experimental Timing | ||
| Pre-culture Incubation | Overnight (~16 hours) | To reach stationary phase. |
| Main Culture Growth | ~3-4 hours | To reach an OD₆₀₀ of 0.6-0.8. |
| Labeling Incubation | 2-4 hours | This should be optimized to achieve sufficient labeling without significant cell division. |
Troubleshooting
-
Low Label Incorporation:
-
Check for catabolite repression: Ensure that no glucose is carried over from the pre-culture. The washing step is critical.
-
Verify the E. coli strain: Confirm that the strain has a functional arabinose transport and metabolic pathway.
-
Optimize labeling time: A longer incubation period may be necessary, but this could lead to label scrambling.
-
-
Poor Cell Growth in Labeling Medium:
-
Arabinose toxicity: While not common, some strains may exhibit sensitivity to high concentrations of arabinose. Try a lower concentration.
-
Incomplete media: Ensure all necessary components of the M9 minimal medium are present and at the correct concentrations.
-
Conclusion
This protocol provides a comprehensive framework for the ¹³C-labeling of E. coli using this compound. The successful application of this method will enable researchers to gain deeper insights into the metabolic pathways involving arabinose and to produce selectively labeled biomolecules for a variety of applications in basic research and drug development. Optimization of the labeling conditions for the specific experimental context is encouraged to achieve the desired outcomes.
References
Application Note: L-Arabinopyranose-¹³C-1 Sample Preparation for NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of L-Arabinopyranose-¹³C-1 samples for both qualitative and quantitative Nuclear Magnetic Resonance (NMR) analysis. Proper sample preparation is critical for obtaining high-quality, high-resolution NMR spectra, which are essential for structural elucidation, conformational analysis, and purity assessment.[1] The following sections detail the necessary materials, equipment, and step-by-step procedures to ensure reproducible and accurate results.
Materials and Equipment
Materials:
-
L-Arabinopyranose-¹³C-1 solid sample
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O, 99.8+%)[2][3]
-
Internal Standard for quantitative NMR (qNMR), e.g., TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)[4]
-
Cleaning solvents (e.g., acetone, deionized water)
Equipment:
-
High-quality 5 mm NMR tubes and caps[6]
-
Vortex mixer
-
Pipettes (glass Pasteur pipettes and calibrated micropipettes)[4][9]
-
Small glass vials (e.g., 1-dram vials) for initial dissolution[4]
-
Filtration apparatus (Pasteur pipette packed with cotton/glass wool)[1][10]
-
NMR tube rack
-
Permanent marker or appropriate labels for NMR tubes[9]
Data Presentation: Key Parameters
Quantitative data for sample preparation is summarized in the tables below for easy reference.
Table 1: Recommended Deuterated Solvents for Carbohydrate NMR
| Solvent | Abbreviation | Typical Use | Notes |
|---|---|---|---|
| Deuterium Oxide | D₂O | Excellent for most carbohydrates due to high polarity and solubility.[3] | Hydroxyl (-OH) protons will exchange with deuterium and become invisible in ¹H NMR.[11] For ¹³C NMR in D₂O, an external or internal reference standard is needed for chemical shift calibration.[4] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Useful for observing non-exchangeable hydroxyl protons.[11] | Highly hygroscopic; must be handled in a dry atmosphere.[12] Can be viscous. |
| Methanol-d₄ | CD₃OD | Good alternative solvent for polar compounds. | May show multiple residual solvent peaks. |
Table 2: Typical Sample Concentrations for ¹³C NMR of Carbohydrates
| Analysis Type | Mass Concentration | Molar Concentration | Rationale & Considerations |
|---|---|---|---|
| Qualitative ¹³C NMR | 20-100 mg / 0.6-0.7 mL | ~200-900 mM | ¹³C is an insensitive nucleus, requiring higher concentrations for a good signal-to-noise ratio in a reasonable time.[1][4] Very high concentrations can increase viscosity, leading to broader lines.[1] |
| Quantitative ¹³C NMR (qNMR) | 10-50 mg / 0.6-0.7 mL | ~100-450 mM | Concentration should be sufficient for good signal-to-noise (S/N > 250:1 recommended for high accuracy).[13] Precise weighing of both analyte and standard is critical.[8] |
| In Vivo / Specialized | Varies (e.g., 20 mM) | Varies (e.g., 20 mM) | For specific experiments like in vivo metabolic studies, concentrations may be much lower.[14] |
Table 3: Common Internal Standards for Aqueous qNMR
| Internal Standard | Abbreviation | Key Characteristics |
|---|---|---|
| 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid | TSP | Water-soluble, provides a sharp singlet at ~0 ppm. Can interact with cationic molecules. |
| 4,4-dimethyl-4-silapentane-1-sulfonic acid | DSS | Water-soluble, provides a sharp singlet at ~0 ppm. Can be used effectively in D₂O and DMSO-d₆.[15] |
Experimental Protocols
Protocol 1: General Sample Preparation for Qualitative ¹³C NMR
This protocol is suitable for routine structural confirmation.
-
Weighing: Weigh approximately 20-50 mg of the L-Arabinopyranose-¹³C-1 sample into a clean, dry glass vial.
-
Solvent Addition: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial using a calibrated pipette.[4]
-
Dissolution: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but ensure the sample is thermally stable.
-
Filtration: To remove any particulate matter, prepare a filter by packing a small, tight plug of cotton or glass wool into a Pasteur pipette.[1][5] Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube.[4] This step is crucial as suspended solids will degrade spectral quality.[1][5]
-
Volume Check: Ensure the final sample height in the NMR tube is at least 4-5 cm (approximately 0.5-0.6 mL) to be within the active detection region of the NMR coil.[5][6]
-
Capping and Labeling: Securely cap the NMR tube. Label the cap or the very top of the tube clearly with a unique identifier.[9]
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower part, with a lint-free tissue dampened with acetone or isopropanol to remove any fingerprints or dust.[6]
Protocol 2: Sample Preparation for Quantitative ¹³C NMR (qNMR)
This protocol requires high precision for accurate purity or concentration determination.
-
Precise Weighing: Using a calibrated microbalance, accurately weigh 10-20 mg of the L-Arabinopyranose-¹³C-1 sample and record the mass precisely. Transfer the sample to a clean vial.
-
Internal Standard Weighing: Accurately weigh an appropriate amount of the chosen internal standard (e.g., DSS) to achieve a near 1:1 molar ratio with the analyte, and record the mass.[8] Add the standard to the same vial as the analyte. The use of a certified reference material (CRM) for the standard is highly recommended.[8]
-
Solvent Addition: Add 0.6-0.7 mL of D₂O to the vial.
-
Complete Dissolution: Cap the vial and vortex until both the sample and the internal standard are fully dissolved. This step is critical to ensure a homogenous solution.
-
Filtration and Transfer: Following the filtration procedure described in Protocol 1 (Step 4), carefully transfer the homogenous solution into a clean 5 mm NMR tube.
-
Final Steps: Complete the preparation by following steps 5-7 from Protocol 1.
Visualized Workflows and Relationships
// Central Node main [label="High-Quality\nNMR Spectrum", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=14];
// Primary Factors sample_prep [label="Proper Sample\nPreparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; instrument [label="Instrumental\nParameters", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-factors for Sample Preparation purity [label="High Analyte Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="Optimal Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Correct Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; particulates [label="Absence of Particulates", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-factors for Instrumental Parameters shimming [label="Good B₀ Homogeneity\n(Shimming)", fillcolor="#F1F3F4", fontcolor="#202124"]; acquisition [label="Correct Acquisition\nParameters (e.g., d1)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-sub-factors snr [label="Good S/N Ratio", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; resolution [label="High Resolution", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; line_shape [label="Symmetrical Lineshape", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; accuracy [label="Accurate Integration\n(for qNMR)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections sample_prep -> main; instrument -> main;
sample_prep -> {purity, concentration, solvent, particulates} [edge_style=solid]; instrument -> {shimming, acquisition} [edge_style=solid];
concentration -> snr [dir=back]; purity -> resolution [dir=back]; particulates -> line_shape [dir=back]; shimming -> line_shape [dir=back]; acquisition -> accuracy [dir=back];
main -> {snr, resolution, line_shape, accuracy} [style=invis]; } dot Caption: Logical diagram showing factors that influence the quality of NMR spectral data.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR Solvents | Eurisotop [eurisotop.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bipm.org [bipm.org]
Application Note: A Mass Spectrometry-Based Workflow for Metabolic Flux Analysis using L-Arabinopyranose-13C-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: Stable isotope tracing is a powerful technique for quantitatively assessing the activity of metabolic pathways. This application note details a comprehensive mass spectrometry (MS)-based workflow for conducting metabolic flux analysis (MFA) using L-Arabinopyranose-13C-1 as a tracer.[1][2] L-Arabinopyranose, a pentose sugar, can be metabolized through various pathways, including the pentose phosphate pathway (PPP), making it a valuable probe for studying cellular carbon metabolism. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain insights into pathway dynamics, identify metabolic bottlenecks, and understand the metabolic reprogramming associated with disease states or drug treatments.[3][4] This document provides detailed protocols for cell culture and labeling, metabolite extraction, sample preparation, LC-MS analysis, and data interpretation.
Principle of the Method
13C Metabolic Flux Analysis (13C-MFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[5][6] The core principle involves introducing a substrate labeled with the stable isotope 13C, such as this compound, into a biological system (e.g., cell culture). As the cells metabolize the labeled substrate, the 13C atom is incorporated into a variety of downstream metabolites.
Mass spectrometry is then used to measure the mass shifts in these metabolites. By analyzing the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of 13C atoms (M+0, M+1, M+2, etc.)—it is possible to deduce the pathways through which the labeled carbon has traveled.[7][8] This labeling pattern data, combined with a stoichiometric model of the metabolic network, allows for the precise calculation of intracellular fluxes, providing a detailed snapshot of cellular metabolism.[5][6]
Experimental and Data Analysis Workflow
The overall workflow for a 13C-MFA experiment using this compound involves several key stages, from initial experimental design to the final flux map calculation.
Caption: High-level workflow for 13C-MFA experiments.
L-Arabinose Metabolic Pathway Example
L-Arabinose is typically metabolized via a redox pathway in fungi and some bacteria, eventually entering the central carbon metabolism through the non-oxidative pentose phosphate pathway.[3][9] The diagram below illustrates how a 13C label on the C1 position of L-Arabinopyranose would be traced through this pathway.
Caption: Metabolic fate of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Culture Preparation: Culture cells under desired experimental conditions until they reach the mid-exponential growth phase. Ensure culture conditions are consistent across all replicates.
-
Media Formulation: Prepare culture medium where the primary carbon source (e.g., glucose) is replaced with a known concentration of L-Arabinopyranose. For the labeled experiment, use this compound. A common starting point is a 50:50 mixture of labeled and unlabeled arabinose, but this can be optimized.[8]
-
Labeling Incubation: Replace the standard medium with the 13C-labeling medium. The incubation time is critical and should be sufficient to achieve isotopic steady state, where the 13C enrichment in key metabolites is stable.[4] This is typically determined empirically by performing a time-course experiment (e.g., harvesting cells at 0, 2, 4, 8, 12, 24 hours) and measuring label incorporation. A 12-hour incubation can be optimal for many pathways.[7]
-
Cell Counting: Before harvesting, accurately determine the cell density to normalize metabolite quantities later.
Protocol 2: Metabolic Quenching and Metabolite Extraction
This step is crucial to halt all enzymatic activity instantly, preserving the metabolic state of the cells at the time of harvesting.
-
Quenching: Quickly transfer the cell suspension to a quenching solution of 60% methanol pre-chilled to -40°C or colder. The final methanol concentration should be above 50% to ensure effective quenching.
-
Centrifugation: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.
-
Extraction: Discard the supernatant and resuspend the cell pellet in a pre-chilled (-20°C) extraction solvent, such as 80% methanol or a mixture of methanol, acetonitrile, and water.[10]
-
Lysis: Lyse the cells using methods like probe sonication or bead beating while keeping the samples on ice or in a cold block to prevent degradation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collection: Carefully collect the supernatant, which contains the polar metabolites, into a new pre-chilled tube. Store immediately at -80°C until analysis.
Protocol 3: Sample Preparation for LC-MS
-
Drying: Dry the metabolite extract completely using a vacuum centrifuge (e.g., SpeedVac). This step removes organic solvents.
-
Reconstitution: Reconstitute the dried metabolite pellet in a solvent suitable for the chosen chromatography method. For Hydrophilic Interaction Liquid Chromatography (HILIC), a common choice is a mixture of 95% acetonitrile and 5% water. The volume should be chosen to achieve a desired concentration for injection.[10]
-
Filtration: It is critical to filter the reconstituted sample to remove any particulates that could clog the LC system. Use a 0.22 µm filter, preferably one designed for low sample volumes (e.g., centrifugal filters).[10]
-
Vial Transfer: Transfer the final filtered sample to an appropriate autosampler vial for LC-MS analysis.
Protocol 4: LC-MS/MS Analysis
-
Chromatography:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column is well-suited for separating polar metabolites like sugar phosphates and organic acids.
-
Mobile Phase A: Water with 0.1% formic acid (or another appropriate modifier).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts at a high percentage of Mobile Phase B (e.g., 95%), holds for 1-2 minutes, then gradually decreases to ~40-50% B to elute polar compounds, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is required to accurately measure mass differences between isotopologues.[11]
-
Ionization: Electrospray ionization (ESI) in negative mode is generally preferred for phosphorylated intermediates and organic acids common in central metabolism.
-
Scan Mode: Perform a full scan (MS1) over a mass range of approximately m/z 70-1000 to detect all metabolites.
-
Data-Dependent MS/MS: To aid in metabolite identification, a data-dependent acquisition (DDA) method can be used to trigger fragmentation (MS2) scans on the most abundant ions from the MS1 scan.
-
Data Presentation and Analysis
Data Processing: Raw LC-MS files should be processed using software capable of peak picking, retention time alignment, and integration.[12] The output is a list of metabolic features with their corresponding m/z, retention time, and intensity.
Isotopomer Analysis: For each identified metabolite, the mass isotopomer distribution (MID) must be calculated. This involves correcting the raw intensities for the natural abundance of 13C and other isotopes. The corrected data represents the fractional contribution of the 13C tracer to the metabolite pool.
Quantitative Data Summary: The results of the isotopomer analysis should be summarized in clear, structured tables for comparison across different experimental conditions.
Table 1: Mass Isotopomer Distribution (MID) of Key PPP Metabolites This table shows the fractional abundance of each isotopomer (M+0, M+1, etc.) for selected metabolites downstream of L-arabinose metabolism. M+0 represents the unlabeled fraction, while M+1 contains one 13C atom from the tracer.
| Metabolite | Condition A (M+0) | Condition A (M+1) | Condition B (M+0) | Condition B (M+1) |
| D-Xylulose-5-P | 0.35 | 0.65 | 0.70 | 0.30 |
| Ribose-5-P | 0.40 | 0.60 | 0.78 | 0.22 |
| Sedoheptulose-7-P | 0.55 | 0.45 | 0.85 | 0.15 |
| Erythrose-4-P | 0.52 | 0.48 | 0.83 | 0.17 |
Table 2: Fractional 13C Enrichment of Metabolites This table provides a simplified view by showing the total percentage of the metabolite pool that has incorporated at least one 13C atom from the tracer.
| Metabolite | Fractional Enrichment (%) - Condition A | Fractional Enrichment (%) - Condition B |
| D-Xylulose-5-P | 65.0 | 30.0 |
| Ribose-5-P | 60.0 | 22.0 |
| Sedoheptulose-7-P | 45.0 | 15.0 |
| Erythrose-4-P | 48.0 | 17.0 |
Table 3: Example of Calculated Relative Metabolic Fluxes The final step in 13C-MFA is to use the MID data to calculate reaction fluxes. This typically requires specialized software (e.g., INCA, Metran). The results are often presented as relative flux values normalized to a specific input flux.
| Reaction / Pathway | Relative Flux (Condition A) | Relative Flux (Condition B) |
| L-Arabinose Uptake | 100.0 | 100.0 |
| Pentose Phosphate Pathway | 85.2 | 45.1 |
| Glycolysis (from PPP) | 40.5 | 18.3 |
| Transketolase (forward) | 62.1 | 25.8 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrative open workflow for confident annotation and molecular networking of metabolomics MSE/DIA data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Labeling Studies with L-Arabinopyranose-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in vivo. L-Arabinopyranose-13C-1 is a stable isotope-labeled form of the pentose sugar L-arabinose. While L-arabinose is a significant component of plant cell walls and is readily metabolized by many microorganisms, its metabolic fate in mammals is markedly different. This distinction is crucial for designing and interpreting in vivo labeling studies with this compound.
These application notes provide a comprehensive overview of the potential uses, experimental protocols, and data interpretation for in vivo studies utilizing this compound. A key consideration highlighted throughout is the limited metabolism of L-arabinose in mammals, which shapes its primary applications.
Applications
Given that L-arabinose is minimally metabolized in animals, its primary applications in in vivo labeling studies are not for tracing intricate metabolic pathways as is common with isotopes of glucose. Instead, this compound serves as a valuable tool for:
-
Gastrointestinal Transit and Absorption Studies: As a largely non-metabolized sugar, it can be used to measure the rate of passage through the digestive tract and to quantify its limited absorption.
-
Sucrase Inhibition Studies: L-arabinose is known to inhibit the intestinal enzyme sucrase.[1] this compound can be used to precisely quantify the impact of this inhibition on sucrose digestion and subsequent glucose absorption.[1]
-
Negative Control in Metabolic Studies: In studies investigating the metabolism of other pentose sugars, this compound can serve as an excellent negative control to account for non-specific labeling and background noise.
-
Microbiome Metabolism Studies: The gut microbiota can metabolize L-arabinose. Therefore, in vivo studies can track the uptake and conversion of this compound by gut bacteria, providing insights into microbial activity and metabolism.
Data Presentation
Quantitative data from in vivo labeling studies with this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting typical data from such studies.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Value | Units |
| Cmax (Peak Concentration) | µg/mL | |
| Tmax (Time to Peak) | hours | |
| AUC (Area Under the Curve) | µg*h/mL | |
| Half-life (t1/2) | hours | |
| Clearance | mL/h | |
| Bioavailability (if oral) | % |
Table 2: Isotopic Enrichment of this compound in Tissues and Fluids
| Tissue/Fluid | Time Point 1 | Time Point 2 | Time Point 3 |
| % Enrichment | % Enrichment | % Enrichment | |
| Plasma | |||
| Liver | |||
| Small Intestine | |||
| Large Intestine | |||
| Feces | |||
| Urine |
Table 3: Quantification of this compound and its Potential Metabolites
| Analyte | Concentration in Plasma (µM) | Concentration in Urine (µM) | Concentration in Feces (µmol/g) |
| This compound | |||
| Potential Metabolite A | |||
| Potential Metabolite B |
Experimental Protocols
The following are detailed methodologies for key experiments involving in vivo labeling with this compound. These protocols are based on established methods for in vivo stable isotope tracing and should be adapted to the specific research question.[2][3][4]
Protocol 1: Oral Administration for Gut Transit and Absorption Studies
-
Animal Model: C57BL/6 mice (8-10 weeks old) are a common model.
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast mice for 4-6 hours prior to administration to ensure an empty stomach for consistent absorption kinetics. Water should be available ad libitum.
-
Tracer Preparation: Dissolve this compound in sterile saline or water to a final concentration of 100 mg/mL.
-
Administration: Administer the this compound solution via oral gavage at a dose of 2 g/kg body weight.
-
Sample Collection:
-
Blood: Collect blood samples (approximately 20-30 µL) from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.[4]
-
Tissues: At the final time point, euthanize the animals and collect tissues of interest (e.g., small intestine, large intestine, liver). Rinse tissues with cold phosphate-buffered saline (PBS), blot dry, and flash-freeze in liquid nitrogen. Store at -80°C.
-
Urine and Feces: House mice in metabolic cages for collection of urine and feces over a 24 or 48-hour period. Store samples at -80°C.
-
-
Sample Processing and Analysis:
-
Metabolite Extraction: Extract metabolites from plasma and tissues using a suitable solvent system (e.g., 80% methanol).
-
Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the concentration and isotopic enrichment of this compound and any potential metabolites.
-
Protocol 2: Intravenous Administration for Systemic Distribution Studies
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Fasting: Fast mice for 4-6 hours prior to infusion.
-
Tracer Preparation: Dissolve this compound in sterile saline to a final concentration suitable for infusion (e.g., 20 mg/mL).
-
Administration:
-
Sample Collection: Collect blood and tissues at desired time points as described in Protocol 1.
-
Sample Processing and Analysis: As described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
References
- 1. L-arabinose co-ingestion delays glucose absorption derived from sucrose in healthy men and women: a double-blind, randomised crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes: Quantifying L-Arabinopyranose-¹³C-1 Incorporation by GC-MS
References
- 1. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 8. A novel GC/MS technique to assess 15N and 13C incorporation into soil amino sugars [agris.fao.org]
- 9. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Stable Isotope Tracing with L-Arabinopyranose-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within a biological system. L-arabinose, a pentose sugar, is a component of many plant-based biopolymers and can be metabolized by various microorganisms.[1][2][3][4][5] By using L-Arabinopyranose labeled with carbon-13 at the first carbon position (L-Arabinopyranose-13C-1), researchers can trace the path of this carbon atom as it is incorporated into various downstream metabolites. This allows for the investigation of arabinose utilization pathways and their connectivity to central carbon metabolism.
These application notes provide a comprehensive guide to designing and conducting stable isotope tracing experiments using this compound. The protocols outlined below are intended to be a starting point and may require optimization for specific experimental systems, such as different cell types or growth conditions.
Core Principles of 13C-Tracer Analysis
The fundamental principle of stable isotope tracing involves introducing a substrate enriched with a stable isotope, such as 13C, into a biological system.[6] As the organism or cell metabolizes the labeled substrate, the isotope is incorporated into downstream metabolites. By analyzing the mass distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the activity of metabolic pathways can be inferred.[7]
This compound serves as a specific probe for pathways involving arabinose metabolism. The 13C label at the C1 position allows for precise tracking of this carbon atom through subsequent biochemical reactions.
Metabolic Fate of L-Arabinose
The metabolic pathway of L-arabinose differs between prokaryotes (bacteria) and eukaryotes (fungi and yeasts). Understanding these pathways is crucial for interpreting the labeling patterns of downstream metabolites.
Bacterial L-Arabinose Metabolism: In bacteria such as E. coli, L-arabinose is typically metabolized through a series of enzymatic steps involving an isomerase, a kinase, and an epimerase.[3][8] This pathway converts L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate pathway (PPP).[3][8]
Fungal L-Arabinose Metabolism: In many fungi and yeasts, L-arabinose is catabolized via a redox pathway involving aldose reductase, L-arabitol-4-dehydrogenase, and L-xylulose reductase.[8] This series of reactions also leads to the formation of D-xylulose-5-phosphate, connecting arabinose metabolism to the PPP.[8]
Experimental Design and Protocols
A successful stable isotope tracing experiment with this compound requires careful planning and execution. The following sections detail the key steps from experimental setup to data analysis.
I. Experimental Workflow
The overall workflow for a stable isotope tracing experiment with this compound is depicted below.
Caption: Experimental workflow for stable isotope tracing.
II. Materials and Reagents
-
This compound: Purity >99%.
-
Cell Culture Medium or Growth Medium: Appropriate for the biological system under investigation. For labeling experiments, a defined medium is preferred to have full control over carbon sources.
-
Phosphate-Buffered Saline (PBS): Chilled to 4°C.
-
Quenching Solution: e.g., 60% methanol in water, pre-chilled to -80°C.
-
Extraction Solvent: e.g., 80% methanol in water, pre-chilled to -80°C.
-
Internal Standards: A mixture of 13C-labeled metabolites not expected to be produced from L-arabinose can be used for absolute quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
III. Detailed Experimental Protocol
A. Cell Culture and Labeling
-
Culture Preparation: Grow cells or microorganisms to the desired density (e.g., mid-log phase for suspension cultures or ~80% confluency for adherent cells).
-
Medium Exchange: Remove the existing medium and wash the cells once with pre-warmed, carbon-free medium.
-
Labeling Initiation: Add the pre-warmed labeling medium containing a defined concentration of this compound. The optimal concentration should be determined empirically but can start in the range of the unlabeled arabinose concentration typically used for the specific organism.[9]
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. A time-course experiment is recommended to determine the time required to reach isotopic steady state.
B. Sample Collection and Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly quench the cells. For adherent cells, aspirate the medium and add ice-cold quenching solution. For suspension cultures, rapidly pellet the cells by centrifugation at a low temperature and resuspend in the quenching solution.
-
Extraction: After quenching, extract the metabolites by adding the ice-cold extraction solvent. Incubate on ice for 15-20 minutes with occasional vortexing.
-
Cell Debris Removal: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
C. Mass Spectrometry Analysis
-
Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with either liquid or gas chromatography.[6]
-
Chromatography: Separate the metabolites using an appropriate chromatographic method (e.g., reversed-phase, HILIC, or ion-exchange chromatography).[10]
-
Mass Spectrometry: Acquire data in full scan mode to detect all ions and their isotopic distributions. Targeted MS/MS analysis can be used for the confident identification and quantification of specific metabolites.
D. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for all detected metabolites.
-
Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of 13C.[5]
-
Metabolic Flux Analysis (MFA): Use specialized software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic model to quantify intracellular fluxes.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format. The following tables provide templates for organizing your results.
Table 1: Mass Isotopologue Distribution of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Pentose Phosphate Pathway | ||||||
| D-Xylulose-5-Phosphate | ||||||
| D-Ribose-5-Phosphate | ||||||
| D-Sedoheptulose-7-Phosphate | ||||||
| Glycolysis | ||||||
| D-Fructose-6-Phosphate | ||||||
| 3-Phosphoglycerate | ||||||
| Phosphoenolpyruvate | ||||||
| Pyruvate | ||||||
| TCA Cycle | ||||||
| Citrate | ||||||
| α-Ketoglutarate | ||||||
| Succinate | ||||||
| Malate |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Table 2: Relative Metabolic Fluxes
| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Treated) | Fold Change | p-value |
| Arabinose Uptake | ||||
| Pentose Phosphate Pathway (oxidative) | ||||
| Pentose Phosphate Pathway (non-oxidative) | ||||
| Glycolysis | ||||
| TCA Cycle |
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involved in L-arabinose metabolism and its connection to central carbon metabolism.
Bacterial L-Arabinose Metabolism Pathway
Caption: Bacterial L-Arabinose metabolism pathway.
Fungal L-Arabinose Metabolism Pathway
References
- 1. sketchviz.com [sketchviz.com]
- 2. Regulation of Arabinose and Xylose Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of L-Arabinose Fermentation by Modifying the Metabolic Pathway and Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Arabinose Transport and Metabolism in Salmonella Influences Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mycompounddiscoverer.com [mycompounddiscoverer.com]
Application Notes and Protocols for the Detection of L-Arabinopyranose-13C-1 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Arabinopyranose, a five-carbon sugar, is a significant component of plant cell walls and is metabolized by various microorganisms.[1][2] The use of stable isotope-labeled L-Arabinopyranose, specifically L-Arabinopyranose-13C-1, is a powerful technique in metabolic flux analysis (MFA) and metabolic tracing studies.[3][4] By introducing a 13C label at a specific position, researchers can track the journey of the carbon atom through various metabolic pathways, elucidating pathway activities, identifying novel metabolites, and quantifying metabolic fluxes.[5][6] This document provides detailed application notes and protocols for the analytical techniques used to detect and quantify the metabolites derived from this compound. The primary methods covered are chromatography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathways of L-Arabinose
L-arabinose metabolism varies between organisms. In many bacteria, it is converted to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[7] In fungi and yeasts, L-arabinose is typically reduced to L-arabitol, which is then oxidized to L-xylulose and subsequently converted to D-xylulose-5-phosphate for entry into the pentose phosphate pathway.[8][9] Understanding the relevant metabolic pathway is critical for predicting and identifying the resulting 13C-labeled metabolites.
Caption: Simplified metabolic pathway of L-Arabinose in yeasts.
Analytical Strategies & Experimental Protocols
A general workflow for analyzing this compound metabolites involves sample quenching and extraction, followed by separation and detection using chromatographic and spectrometric techniques.
Caption: Experimental workflow for 13C metabolite analysis.
Sample Preparation: Metabolite Extraction
Accurate analysis begins with the rapid quenching of metabolic activity and efficient extraction of intracellular metabolites.
Protocol: Perchloric Acid Extraction for Yeast Cells [9]
-
Cell Harvesting : At desired time points after introducing this compound, withdraw 1.5 mL of the cell suspension.
-
Quenching & Lysis : Immediately add the cell suspension to 0.5 mL of 2M perchloric acid, pre-chilled to 4°C. Vortex vigorously for 1 minute to quench metabolism and lyse the cells.
-
Centrifugation : Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Neutralization : Transfer the supernatant to a new tube and neutralize with a 3M potassium hydroxide solution. The pH should be monitored and adjusted to approximately 6.0.
-
Precipitate Removal : Centrifuge at 10,000 x g for 5 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Sample Storage : The resulting supernatant contains the extracted metabolites and can be stored at -80°C until analysis. For NMR analysis, the extract can be lyophilized and redissolved in D₂O.
Chromatographic Separation
Chromatography is essential for separating the complex mixture of metabolites prior to detection.
Protocol: HPLC for Sugar and Polyol Separation [9]
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column : Bio-Rad Aminex HPX-87P column (or equivalent).
-
Mobile Phase : Bidistilled water.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 80°C.
-
Injection Volume : 10-20 µL of the metabolite extract.
-
Run Time : Approximately 45 minutes to achieve separation of arabinose, arabitol, xylitol, and other potential metabolites.[9]
Protocol: Chiral Gas Chromatography for Enantiomer Separation [9] To distinguish between D- and L-arabitol, chiral GC-MS is required.
-
Derivatization (Trifluoroacetic Esters) : a. Evaporate the sample to dryness under a stream of nitrogen. b. Dissolve the pellet in 200 µL of dichloromethane and 400 µL of trifluoroacetic anhydride. c. Heat the mixture at 80°C for 30 minutes. d. Cool to room temperature, dry under a nitrogen stream, and redissolve in dichloromethane.
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column : Chiral capillary column, such as Chiraldex G-TA (30 m x 0.25 mm).[9]
-
Carrier Gas : Helium at a flow rate of 1.5 mL/min.
-
Temperature Program : An appropriate temperature gradient must be optimized to separate the derivatized enantiomers. A typical program might start at 100°C and ramp up to 300°C.[10]
-
MS Detection : The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect specific fragment ions of the derivatized arabitol.
Detection and Quantification
A. Mass Spectrometry (MS) High-resolution mass spectrometry is crucial for resolving the different isotopologues (molecules that differ only in their isotopic composition) of a metabolite.[11] The mass difference between a 12C and a 13C atom allows for the tracking of the label.
Protocol: LC-MS for Metabolite Profiling
-
Instrumentation : An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).[11]
-
Chromatography : Use a suitable column for polar metabolites, such as a hydrophilic interaction chromatography (HILIC) column.
-
Mobile Phase : A gradient of water with ammonium acetate (pH ~9.8) and acetonitrile is often used for HILIC separations.[11]
-
Mass Spectrometry :
-
Mode : Operate in full MS-ddMS2 (data-dependent MS2) scan mode to acquire both precursor ion masses and fragmentation patterns.
-
Resolution : Set the resolution to 140,000 or higher (at m/z 200) to accurately resolve 13C-labeled peaks from the unlabeled species.[11]
-
Collision Energy : Use stepped normalized collision energy (e.g., 20, 35, 60 eV) to generate informative fragment spectra for metabolite identification.[11]
-
-
Data Analysis : The mass isotopologue distribution (MID) is determined for each metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), which reveals the extent and position of 13C incorporation.[5]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can directly observe the 13C label.[12] In vivo NMR can be used to monitor metabolic processes in real-time within living cells.[8][9]
Protocol: In Vivo 13C NMR of Yeast Cells [9]
-
Cell Preparation : Grow yeast cells in a suitable medium, harvest them during the exponential growth phase, and resuspend them in a buffer (e.g., 50 mM phosphate buffer, pH 6.0) to a high density (~40 g dry weight/L).
-
NMR Setup :
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample : Place the cell suspension in a 10 mm NMR tube. Maintain a constant temperature (e.g., 30°C) and provide oxygen by sparging with pure oxygen.
-
-
Data Acquisition :
-
Acquire a baseline 13C NMR spectrum before adding the labeled substrate.
-
Add L-[1-13C]Arabinopyranose to the cell suspension (e.g., to a final concentration of 20 mM).
-
Acquire a time series of 1D 13C NMR spectra sequentially (e.g., each spectrum representing 2 minutes of acquisition) to monitor the consumption of the substrate and the appearance of labeled metabolites.
-
-
Data Analysis : Identify the resonances corresponding to the 13C-labeled carbons in the substrate and its downstream metabolites. The chemical shifts will be specific to the carbon's position in the molecule. Quantify the peak areas over time to determine the rates of formation of different metabolites.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of L-arabinose and its common metabolites.
Table 1: HPLC Retention Times As determined on a Bio-Rad Aminex HPX-87P column with water as the mobile phase at 0.5 mL/min and 80°C. Retention times may vary between systems.
| Compound | Retention Time (approx. min)[9] |
| Trehalose | ~15 |
| Arabinose | ~20 |
| Ribitol | ~25 |
| Arabitol | ~30 |
| Xylitol | ~35 |
Table 2: 13C NMR Chemical Shifts Chemical shifts are reported in ppm relative to a reference standard (e.g., DSS) in D₂O. Values can vary slightly with pH and temperature.
| Compound | Carbon Atom | Chemical Shift (ppm)[13] |
| L-Arabinopyranose (α-anomer) | C1 | 97.4 |
| C2 | 69.1 | |
| C3 | 71.2 | |
| C4 | 69.1 | |
| C5 | 63.1 | |
| L-Arabinopyranose (β-anomer) | C1 | 93.5 |
| C2 | 69.1 | |
| C3 | 72.5 | |
| C4 | 69.1 | |
| C5 | 65.9 | |
| L-Arabitol | C1 / C5 | ~64 |
| C2 / C4 | ~72 | |
| C3 | ~73 |
Table 3: Key Mass-to-Charge Ratios (m/z) for GC-MS of Trifluoroacetylated Arabitol Values are for the derivatized molecule and its characteristic fragments. M+1 isotopologues will be observed for 13C-labeled species.
| Compound | Ion Type | Expected m/z |
| Arabitol-(TFA)₅ | Molecular Ion Fragment | (Varies based on fragmentation) |
| Characteristic Fragment 1 | (Specific to derivatization) | |
| Characteristic Fragment 2 | (Specific to derivatization) |
(Note: Specific m/z values for derivatized arabitol were not available in the provided search results and would need to be determined experimentally or from a spectral library.)
References
- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 12. mdpi.com [mdpi.com]
- 13. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]
Application Notes and Protocols for L-Arabinopyranose-¹³C-1 in Plant Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-arabinose is a key monosaccharide in the plant kingdom, playing a crucial role in the structural integrity of cell walls and participating in various signaling pathways. As a component of pectins, hemicelluloses, and glycoproteins, the metabolism of L-arabinose is intricately linked to plant growth, development, and stress responses. The use of stable isotope-labeled L-Arabinopyranose-¹³C-1 offers a powerful tool for tracing its metabolic fate, quantifying flux through related pathways, and identifying novel arabinosylated compounds. These insights are invaluable for agricultural research, biofuel development, and the discovery of plant-derived therapeutics.
This document provides detailed application notes and experimental protocols for utilizing L-Arabinopyranose-¹³C-1 in plant metabolomics research.
Applications in Plant Metabolomics
Tracing Cell Wall Biosynthesis and Remodeling
L-Arabinopyranose-¹³C-1 can be used to elucidate the dynamic processes of cell wall biosynthesis and modification. By tracking the incorporation of the ¹³C label into different cell wall fractions (e.g., pectins, hemicelluloses), researchers can quantify the rate of synthesis and turnover of these polymers under various physiological conditions or genetic backgrounds. This is particularly relevant for studies on plant growth, fruit ripening, and responses to biotic and abiotic stress.
Metabolic Flux Analysis of Pentose Phosphate Pathway (PPP)
L-arabinose can be catabolized and enter the pentose phosphate pathway (PPP), a central hub of plant primary metabolism that provides precursors for nucleotides, aromatic amino acids, and lignin. By feeding plants with L-Arabinopyranose-¹³C-1 and analyzing the isotopic enrichment in downstream metabolites, it is possible to quantify the metabolic flux through the oxidative and non-oxidative branches of the PPP.
Identification of Novel Arabinosylated Molecules
The incorporation of ¹³C from labeled arabinose can aid in the identification of novel arabinosylated secondary metabolites and signaling molecules. Mass spectrometry-based untargeted metabolomics can detect mass shifts corresponding to the incorporation of one or more ¹³C atoms, facilitating the annotation of previously uncharacterized compounds.
Experimental Protocols
Protocol 1: In Vivo Labeling of Arabidopsis thaliana with L-Arabinopyranose-¹³C-1
Objective: To label Arabidopsis thaliana seedlings with L-Arabinopyranose-¹³C-1 for metabolomic analysis of soluble metabolites and cell wall components.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium, pH 5.7
-
Agar
-
Petri dishes
-
L-Arabinopyranose-¹³C-1 (≥99% isotopic purity)
-
Sterile water
-
Growth chamber (e.g., 22°C, 16h light/8h dark photoperiod)
-
Liquid nitrogen
-
Mortar and pestle or bead beater
-
Extraction solvent (e.g., 80% methanol, -20°C)
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis thaliana seeds using your standard laboratory protocol.
-
Plate seeds on solid MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer plates to a growth chamber and grow seedlings for 7-10 days.
-
-
Labeling:
-
Prepare a sterile stock solution of L-Arabinopyranose-¹³C-1 in water (e.g., 100 mM).
-
Prepare liquid MS medium supplemented with L-Arabinopyranose-¹³C-1 at a final concentration of 5-10 mM. Omit or reduce the sucrose concentration to encourage uptake of the labeled arabinose.
-
Carefully transfer seedlings from the agar plates to sterile flasks containing the liquid labeling medium.
-
Incubate the seedlings in the labeling medium for a defined period (e.g., 24, 48, or 72 hours) in the growth chamber with gentle agitation.
-
-
Harvesting and Quenching:
-
At the end of the labeling period, quickly harvest the seedlings, gently blot them dry with a paper towel to remove excess medium.
-
Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity.
-
Store the frozen tissue at -80°C until extraction.
-
-
Metabolite Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the frozen powder to a pre-weighed tube.
-
Add a defined volume of ice-cold 80% methanol (e.g., 1 mL per 100 mg fresh weight).
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins and extract metabolites.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the soluble metabolites.
-
The pellet contains the cell wall material and can be processed further (see Protocol 2).
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Protocol 2: Analysis of ¹³C Incorporation into Cell Wall Monosaccharides
Objective: To quantify the incorporation of ¹³C from L-Arabinopyranose-¹³C-1 into the monosaccharide components of the plant cell wall.
Materials:
-
Cell wall pellet from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Wall Preparation:
-
Wash the cell wall pellet from Protocol 1 sequentially with 70% ethanol, 100% ethanol, and acetone to remove residual soluble compounds.
-
Dry the washed cell wall material.
-
-
Acid Hydrolysis:
-
Hydrolyze the cell wall material in 2M TFA at 121°C for 1 hour to release the constituent monosaccharides.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Reduction and Acetylation:
-
Reduce the released monosaccharides to their corresponding alditols using sodium borohydride.
-
Acetylate the alditols using acetic anhydride and pyridine to form alditol acetates, which are volatile derivatives suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Dissolve the alditol acetate derivatives in dichloromethane.
-
Inject an aliquot into the GC-MS system.
-
Separate the derivatives on a suitable capillary column (e.g., DB-5).
-
Analyze the mass spectra to determine the isotopic enrichment of arabinose and other monosaccharides. The mass shift of the fragments will indicate the number of ¹³C atoms incorporated.
-
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Soluble Metabolites
Objective: To identify and quantify the incorporation of ¹³C from L-Arabinopyranose-¹³C-1 into soluble plant metabolites.
Materials:
-
Dried soluble metabolite extract from Protocol 1
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate LC column (e.g., C18 for general metabolomics)
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and acetonitrile compatible with the initial LC conditions.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a gradient of Mobile Phase A and B.
-
Acquire data in both positive and negative ionization modes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., XCMS, MS-DIAL).
-
Perform peak picking, alignment, and feature detection.
-
Identify metabolites by matching their retention time, accurate mass, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, MassBank) or in-house standards.
-
Quantify the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for each identified metabolite to determine the extent of ¹³C labeling.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Isotopic Enrichment in Cell Wall Monosaccharides after Labeling with L-Arabinopyranose-¹³C-1
| Monosaccharide | Isotopic Enrichment (%) in Control | Isotopic Enrichment (%) in Treated | Fold Change |
| Arabinose | 1.1 (natural abundance) | 45.3 ± 3.2 | 41.2 |
| Xylose | 1.1 (natural abundance) | 15.8 ± 1.9 | 14.4 |
| Galactose | 1.1 (natural abundance) | 5.2 ± 0.8 | 4.7 |
| Glucose | 1.1 (natural abundance) | 2.5 ± 0.4 | 2.3 |
Table 2: Relative Abundance of Isotopologues in Key Metabolites of the Pentose Phosphate Pathway
| Metabolite | Isotopologue | Relative Abundance (%) in Control | Relative Abundance (%) in Labeled |
| Ribose-5-phosphate | M+0 | 94.5 | 35.2 |
| M+1 | 5.0 | 28.9 | |
| M+2 | 0.4 | 19.5 | |
| M+3 | 0.1 | 10.3 | |
| M+4 | <0.1 | 4.1 | |
| M+5 | <0.1 | 2.0 | |
| Sedoheptulose-7-phosphate | M+0 | 92.8 | 40.1 |
| M+1 | 6.5 | 25.6 | |
| M+2 | 0.6 | 18.2 | |
| M+3 | 0.1 | 9.8 | |
| M+4 | <0.1 | 4.3 | |
| M+5 | <0.1 | 2.0 |
Visualizations
Troubleshooting & Optimization
correcting for natural 13C abundance in L-Arabinopyranose-13C-1 data
This technical support center provides guidance on correcting for the natural abundance of ¹³C in mass spectrometry data for L-Arabinopyranose-¹³C-1, a common tracer in metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is natural ¹³C abundance and why is correction necessary?
A1: Carbon in nature is predominantly ¹²C, but about 1.1% of it is the heavier stable isotope, ¹³C.[1] When conducting experiments with an isotopically labeled compound like L-Arabinopyranose-¹³C-1, the mass spectrometer detects not only the ¹³C deliberately introduced as a tracer but also the ¹³C naturally present in the molecule's carbon backbone and any derivatization agents used.[2][3] This natural abundance can distort the measured mass isotopomer distributions (MIDs), leading to an overestimation of heavier isotopologues and an underestimation of the true enrichment from the tracer.[4][5] Correction is mandatory to remove this bias and ensure accurate interpretation of labeling patterns for applications like metabolic flux analysis.[6][7]
Q2: How does natural ¹³C abundance affect my L-Arabinopyranose-¹³C-1 data?
A2: L-Arabinopyranose (C₅H₁₀O₅) has five carbon atoms. Even in an unlabeled sample, there is a statistical probability that one or more of these carbons will be a ¹³C isotope. When you use L-Arabinopyranose-¹³C-1, you are introducing a molecule where one specific carbon position is intentionally ¹³C. Your mass spectrometer will measure a distribution of masses. The signal for a molecule with one ¹³C (M+1) will be a combination of your tracer and molecules that have one natural ¹³C. Similarly, the M+2 signal will be a combination of molecules with the tracer plus a natural ¹³C, and molecules with two natural ¹³C isotopes, and so on. This "skewing" effect complicates the direct interpretation of the raw data.[3][8]
Q3: What is the general principle of the correction method?
A3: The correction is a mathematical deconvolution process.[9] It uses the known natural abundances of all stable isotopes in the molecule (including those in derivatizing agents) to calculate the expected isotopic distribution for an unlabeled molecule.[2][3] This information is typically used to construct a correction matrix.[10] This matrix is then used to transform the measured (uncorrected) mass isotopomer distribution into the corrected distribution that represents the true fractional enrichment from the ¹³C tracer.[1]
Q4: Are there software tools available to perform this correction?
A4: Yes, several software tools have been developed to automate the correction process. Commonly used open-source and commercial packages include IsoCor, ICT (Isotope Correction Toolbox), IsoCorrectoR, and various MATLAB-based tools.[5][6] These programs can correct for natural isotope abundance and, in some cases, for the impurity of the isotopic tracer.[6]
Q5: What information is required for an accurate correction?
A5: To perform an accurate correction, you need the following:
-
The precise molecular formula of the analyte being measured, including any atoms added during derivatization.[3]
-
The raw, uncorrected mass isotopomer distribution (MID) data from your mass spectrometry analysis.[7]
-
The isotopic purity of the L-Arabinopyranose-¹³C-1 tracer, if it is not 100%.[6]
Troubleshooting Guide
Q: My corrected data shows negative values for the fractional abundance of some isotopologues. What does this indicate?
A: Negative values in corrected data typically point to an issue with the raw data or the correction parameters. Common causes include:
-
Incorrect background subtraction: Inaccurate subtraction of background noise in the mass spectrometer can distort the raw isotopologue ratios.
-
Inaccurate molecular formula: Using an incorrect molecular formula (especially for derivatized molecules) will result in an incorrect correction matrix.
-
Instrumental noise: High noise levels or poor instrument resolution can lead to inaccurate measurement of low-abundance isotopologues. Review your data processing steps and ensure the chemical formula entered into the correction software is correct.
Q: After correction, the sum of my mass isotopomer fractions does not equal 1 (or 100%). Why did this happen?
A: This issue is often related to the quality of the raw data. The correction algorithms assume that the raw data represents the complete distribution of all possible isotopologues. If some isotopologues, particularly those with low abundance, are measured inaccurately or are below the limit of detection, the normalization of the corrected data can be skewed. Ensure that your mass spectrometry method is sensitive enough to detect the full range of expected isotopologues.
Q: How does using a derivatizing agent for GC-MS analysis impact the correction?
A: Derivatization agents add extra atoms (e.g., carbon, silicon, hydrogen) to your analyte, and these atoms have their own natural isotope abundances.[2] It is critical that the molecular formula used for the correction includes all atoms from both the original L-Arabinopyranose molecule and the derivatizing agent (e.g., trimethylsilyl groups from BSTFA).[3] Failing to account for the derivatization agent is a common source of error in correction.
Q: I use a high-resolution mass spectrometer. Is correction for natural abundance still necessary?
A: Yes, correction is still essential. While high-resolution instruments can distinguish between isotopologues of different elements (e.g., a ¹³C vs. a ¹⁵N), they cannot distinguish between a ¹³C atom that came from your tracer and a ¹³C atom that was naturally present in the molecule.[6][11] The fundamental issue of isotopic contribution from natural abundance remains, regardless of the instrument's resolution.
Q: The stated purity of my L-Arabinopyranose-¹³C-1 tracer is 99%. How should I handle this?
A: The 1% impurity (unlabeled L-Arabinopyranose) in your tracer will slightly dilute the isotopic enrichment in your experiment. More advanced correction software, such as IsoCorrectoR, allows you to input the tracer purity.[6] The algorithm will then account for the small fraction of unlabeled substrate being introduced, providing a more accurate final result. If your software does not have this feature, the effect is often minor but should be noted as a potential source of slight underestimation of the true enrichment.
Data Presentation
Table 1: Natural Abundance of Key Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 | |
| Silicon | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 |
Table 2: Hypothetical Mass Isotopomer Distribution (MID) for L-Arabinopyranose
This table illustrates the effect of correction on a hypothetical dataset.
| Mass Isotopomer | Uncorrected MID (Measured) | Corrected MID (True Enrichment) |
| M+0 (Unlabeled) | 0.300 | 0.355 |
| M+1 (1 x ¹³C) | 0.550 | 0.580 |
| M+2 (2 x ¹³C) | 0.130 | 0.060 |
| M+3 (3 x ¹³C) | 0.020 | 0.005 |
| Sum | 1.000 | 1.000 |
Experimental Protocol: Matrix-Based Correction
This protocol describes the general steps for correcting mass isotopomer data using the matrix-based approach, which is a common method implemented in many software tools.
Objective: To correct raw mass spectrometry data for the contribution of naturally occurring stable isotopes.
Methodology:
-
Determine the Full Molecular Formula: Identify the complete chemical formula of the L-Arabinopyranose derivative as it is measured by the mass spectrometer. For example, if using a di-TMS derivative, the formula would be C₁₁H₂₆O₅Si₂.
-
Acquire Raw Mass Isotopomer Data: Analyze your samples using mass spectrometry (e.g., GC-MS or LC-MS) to obtain the measured intensity or fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.). This is your uncorrected data vector.
-
Construct the Correction Matrix (P): This step is typically automated by software. A correction matrix is generated based on the binomial probability of incorporating naturally abundant heavy isotopes for each element in the molecular formula.
-
The matrix size is (n+1) x (n+1), where 'n' is the number of atoms of the element being traced (in this case, carbon).
-
Each element of the matrix P(i,j) represents the probability that a molecule with 'j' labeled atoms will be measured as having 'i' heavy atoms due to the combined effect of labeling and natural abundance.
-
-
Perform the Matrix Calculation: The correction is performed by solving the linear equation system: Measured_MID = P * Corrected_MID To find the true enrichment, the equation is inverted: Corrected_MID = P⁻¹ * Measured_MID Where:
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Measured_MID is the vector of your raw, uncorrected fractional abundances.
-
P is the correction matrix.
-
P⁻¹ is the inverse of the correction matrix.
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Corrected_MID is the resulting vector of corrected fractional abundances representing the true isotopic enrichment.
-
-
Normalize and Validate Data: The resulting Corrected_MID vector should be normalized so that the sum of all fractional abundances equals 1. Check for any negative values, which may indicate issues with the raw data quality as described in the troubleshooting guide.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Arabinopyranose-13C-1 Isotope Labeling
Welcome to the technical support center for stable isotope labeling experiments using L-Arabinopyranose-13C-1. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low isotopic enrichment in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell culture experiments?
This compound is a stable isotope-labeled form of the pentose sugar L-arabinose. The carbon atom at the first position (C-1) is replaced with the heavy isotope ¹³C instead of the naturally abundant ¹²C. In metabolic studies, it is used as a tracer to track the uptake and conversion of L-arabinose through various biochemical pathways within the cell. By monitoring the incorporation of the ¹³C label into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can elucidate pathway activity, measure metabolic fluxes, and identify metabolic bottlenecks.
Q2: What is the expected metabolic fate of this compound after it enters the cell?
In many organisms, including various yeasts and bacteria, L-arabinose is catabolized into intermediates of the Pentose Phosphate Pathway (PPP).[1][2][3][4] While the specific pathway can vary between organisms, a common route involves the conversion of L-arabinose to D-xylulose-5-phosphate, a key intermediate of the PPP.[2][5] From the PPP, the ¹³C label can be further incorporated into a wide range of cellular components, including nucleotides (via ribose-5-phosphate) and glycolytic intermediates like fructose-6-phosphate.[3][4][5]
Troubleshooting Guide
Problem: My mass spectrometry or NMR data shows low or no detectable ¹³C enrichment in downstream metabolites.
This is a common issue that can stem from cellular, experimental, or analytical factors. The following questions will help you identify the potential cause.
Q3: What are the most likely reasons for poor isotopic enrichment?
Low enrichment is typically traced back to one of four areas: inefficient cellular uptake, metabolic bottlenecks, suboptimal experimental design, or analytical limitations. It is critical to systematically evaluate each possibility.
Q4: How can I determine if cellular uptake of L-Arabinose is the limiting factor?
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Competition with Other Sugars: L-arabinose uptake can be inhibited by the presence of preferred carbon sources like glucose.[1] If your medium has a high glucose concentration, the cells may not efficiently transport L-arabinose.
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Transport Expression: The specific cell line you are using may not express the necessary transporters for L-arabinose with high affinity.
-
Solution: Try experiments in low-glucose or glucose-free media. You can also perform a dose-response experiment to see if increasing the this compound concentration improves enrichment.
Q5: What if uptake is sufficient but enrichment remains low?
This points towards a metabolic issue.
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Metabolic Bottlenecks: The enzymatic activity required to process L-arabinose might be low in your specific cell type. For instance, a bottleneck at an early stage, such as the L-arabitol 4-dehydrogenase step observed in some yeasts, can lead to the accumulation of an intermediate and prevent the label from progressing further.[4]
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Label Dilution: The ¹³C-labeled pool can be diluted by large pre-existing unlabeled pools of the same metabolites within the cell. This is especially true for pathways that turn over slowly.
-
Solution: A time-course labeling experiment is crucial.[6] Analyzing samples at multiple time points (e.g., 1, 4, 8, 24 hours) can reveal whether the label is simply incorporating slowly or is stalled at a specific intermediate.
Q6: Could my experimental protocol be the source of the problem?
Yes, several aspects of the experimental setup are critical for successful labeling.
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Insufficient Labeling Time: As mentioned, many metabolic pools require hours to reach isotopic steady state.[6] Experiments that are too short will naturally show low enrichment.
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Incorrect Media Formulation: Ensure there are no "hidden" sources of unlabeled arabinose or other competing sugars in your media or serum supplements.
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Poor Cell Health: Cells that are stressed, senescent, or not in an active growth phase will have altered metabolic activity and may not incorporate the label efficiently.
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Solution: Review your protocol against established stable isotope labeling methods.[7] Always monitor cell health and confluence before and during the experiment.
| Table 1: Troubleshooting Summary - Common Causes and Recommended Actions | | :--- | :--- | | Potential Cause | Recommended Action | | Competition from Glucose | Use low-glucose or glucose-free media. | | Inefficient Cellular Transport | Increase concentration of this compound; verify transporter expression if known. | | Slow Metabolic Turnover | Increase the duration of the labeling experiment; perform a time-course analysis. | | Metabolic Bottleneck | Analyze upstream intermediates to pinpoint where the label is accumulating.[4] | | Contamination with Unlabeled Sources | Use dialyzed serum and ensure all media components are free of unlabeled arabinose. | | Poor Cell Viability | Confirm high cell viability (>95%) before starting the experiment. | | Analytical Insensitivity | Concentrate the sample; verify instrument performance with a known ¹³C-labeled standard. | | Ion Suppression (Mass Spectrometry) | Improve chromatographic separation; use an internal standard for normalization.[6][8] |
Experimental Protocols
Protocol 1: General Workflow for ¹³C-L-Arabinose Labeling
This protocol provides a general framework. Specific timings and concentrations should be optimized for your cell line and experimental goals.
Methodology:
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Cell Culture: Plate cells at a density that will allow them to reach 70-80% confluence on the day of the experiment. Use standard growth medium.
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Media Preparation: Prepare a custom labeling medium that is identical to your standard medium but lacks the normal carbon source (e.g., glucose) and is supplemented with a known concentration of this compound (e.g., 10 mM).
-
Labeling:
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Aspirate the standard growth medium from the cells.
-
Gently wash the cell monolayer twice with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
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Add the pre-warmed ¹³C labeling medium to the cells.
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Incubate the cells for the desired duration under standard culture conditions (37°C, 5% CO₂).
-
-
Metabolite Quenching & Extraction:
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To halt metabolic activity instantly, place the culture dish on dry ice and aspirate the medium.[6]
-
Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the plate.
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Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
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Centrifuge at high speed at 4°C to pellet cell debris and proteins.
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Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
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Protocol 2: Quantification of Isotopic Enrichment
The fractional enrichment of a metabolite is the proportion of that metabolite pool that contains one or more ¹³C atoms from the tracer.
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Via Mass Spectrometry (MS): The mass isotopomer distribution (MID) is measured. The peak intensity of the unlabeled metabolite (M+0) is compared to the intensities of the labeled forms (M+1, M+2, etc.). Fractional enrichment is calculated by summing the intensities of the labeled peaks and dividing by the total intensity of all isotopomer peaks.
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Via NMR Spectroscopy: The area of the ¹³C-coupled peak in an NMR spectrum is compared to the total peak area (¹³C-coupled plus ¹²C-uncoupled) for a specific carbon position. The ratio provides the fractional enrichment at that specific atomic position.[3]
| Table 2: Example Fractional ¹³C Enrichment in Yeast Metabolites | | :--- | :--- | :--- | | Metabolite | Carbon Position | Fractional Enrichment (%) | | Arabitol | C-1 | 10.3 ± 1.2 | | | C-2 | 34.1 ± 2.5 | | Trehalose | C-1 | 12.5 ± 0.9 | | | C-2 | 15.2 ± 1.1 | | | C-3 | 11.8 ± 1.0 | | Xylitol | C-2 | 2.5 ± 0.4 | | Data adapted from a study on C. arabinofermentans yeast cells incubated with L-[2-¹³C]arabinose. Enrichment values are illustrative and will vary significantly based on cell type, tracer, and experimental conditions.[3] |
References
- 1. Frontiers | L-Arabinose Transport and Metabolism in Salmonella Influences Biofilm Formation [frontiersin.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Incorporation of L-Arabinopyranose-13C-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incorporation of L-Arabinopyranose-13C-1 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low or no incorporation of this compound into my target molecules?
Several factors can contribute to poor incorporation of the labeled sugar. Below is a troubleshooting guide to address common issues.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake | 1. Verify Transporter Expression: Ensure your organism or cell line expresses the necessary L-arabinose transporters (e.g., AraE, AraFGH in E. coli).[1][2][3] If not, consider using an engineered strain expressing these transporters.[4] 2. Optimize L-arabinose Concentration: While higher concentrations might seem better, they can sometimes be inhibitory.[5] Titrate the this compound concentration to find the optimal level for your system. 3. Check for Competing Sugars: The presence of other sugars, particularly glucose, can repress the genes responsible for L-arabinose metabolism through catabolite repression.[6][7] Grow cells in a minimal medium with L-arabinose as the sole carbon source. |
| Metabolic Pathway Issues | 1. Confirm a Functional L-arabinose Catabolic Pathway: Your organism must have a functional metabolic pathway to utilize L-arabinose (e.g., the araBAD operon in E. coli which converts L-arabinose to D-xylulose-5-phosphate).[1][4] If the pathway is absent or mutated, incorporation will fail. 2. Investigate Metabolic Bottlenecks: Intermediates may accumulate, indicating a bottleneck in the pathway. For example, some yeasts are known to accumulate L-arabitol.[8] Analyze for the buildup of such intermediates. |
| Suboptimal Experimental Conditions | 1. Optimize Pre-culture Conditions: The metabolic state of the cells at the start of the labeling experiment is crucial. Pre-culture conditions, such as the medium used, can impact subsequent metabolic activity and label incorporation.[9] Standardize your pre-culture protocol. 2. Adjust Incubation Time: The time required for sufficient label incorporation can vary. Perform a time-course experiment to determine the optimal labeling duration. 3. Ensure Optimal Growth Phase: Cells in the exponential growth phase are typically the most metabolically active and will incorporate the label more efficiently. |
| Issues with Labeled Compound | 1. Verify Isotope Purity: Ensure the this compound has high isotopic purity. Low purity will result in a lower-than-expected enrichment.[10] |
2. How can I be sure that my analytical method is accurately detecting 13C incorporation?
Accurate detection is critical for validating your experimental results.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Inadequate Analytical Sensitivity | 1. Optimize Mass Spectrometry (MS) Method: For GC-MS analysis, ensure that your method is optimized for the detection of mass isotopomer distributions.[11][12] This includes selecting appropriate fragments for analysis. 2. Sufficient Material for NMR: For NMR analysis, ensure you have a sufficient concentration of your sample, as 13C NMR is inherently less sensitive than 1H NMR.[13] |
| Incorrect Data Analysis | 1. Correct for Natural Isotope Abundance: The raw data from MS must be corrected for the natural abundance of 13C and other isotopes to accurately determine the enrichment from your labeled source.[14][15] |
| Improper Sample Preparation | 1. Thorough Sample Quenching and Extraction: Ensure rapid and complete quenching of metabolic activity to prevent alteration of labeling patterns post-sampling. Use a validated extraction protocol for your metabolites of interest. 2. Proper Sample Handling: Samples for isotopic analysis should be properly dried and stored to prevent degradation.[16] |
3. Could the presence of other carbon sources in my media be affecting the results?
Yes, this is a very common issue.
Explanation:
Many microorganisms, including E. coli, exhibit a phenomenon called carbon catabolite repression.[17] This means that if a preferred carbon source like glucose is present, the metabolic pathways for utilizing other sugars, such as L-arabinose, will be repressed. The ara operon, which contains the genes for L-arabinose metabolism, is subject to this regulation.[6][7]
Solution:
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Use a minimal medium: To ensure the cells are forced to utilize this compound, use a defined minimal medium where it is the sole carbon source.
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Adapt cells to the medium: If switching from a rich medium, it may be beneficial to gradually adapt the cells to the minimal medium over a few generations before starting the labeling experiment.
Quantitative Data Summary
The following tables provide illustrative data on how different experimental conditions can impact the incorporation of this compound.
Table 1: Effect of Competing Carbon Sources on 13C Enrichment
| Medium Composition | This compound Concentration | Glucose Concentration | Average 13C Enrichment in a Downstream Metabolite |
| Minimal Medium | 0.2% (w/v) | 0% | 95% |
| Minimal Medium | 0.2% (w/v) | 0.2% (w/v) | 15% |
| Rich Medium (e.g., LB) | 0.2% (w/v) | N/A (contains other carbon sources) | <5% |
Table 2: Impact of a Defective Transport System on 13C Incorporation
| Bacterial Strain | Relevant Genotype | 13C Incorporation from this compound |
| Wild-Type | araE+, araFGH+ | High |
| Mutant Strain | ΔaraE, ΔaraFGH | Very Low / Undetectable |
Experimental Protocols
Key Experiment: 13C Labeling of E. coli with this compound for GC-MS Analysis
1. Pre-culture Preparation: a. Inoculate a single colony of E. coli into 5 mL of M9 minimal medium supplemented with a non-labeled carbon source (e.g., glycerol or a low concentration of glucose). b. Grow overnight at 37°C with shaking.
2. Main Culture Inoculation: a. The next day, inoculate a larger volume (e.g., 50 mL) of fresh M9 minimal medium containing this compound as the sole carbon source to an initial OD600 of ~0.05. b. Grow at 37°C with shaking.
3. Cell Harvesting and Metabolite Quenching: a. Monitor the cell growth and harvest the cells at mid-exponential phase (e.g., OD600 of 0.6-0.8). b. Rapidly quench metabolic activity by centrifuging the culture at a low temperature and resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol at -20°C).
4. Metabolite Extraction: a. Perform a suitable extraction method, such as a cold methanol-chloroform-water extraction, to separate metabolites from other cellular components.
5. Sample Preparation for GC-MS: a. Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using silylation reagents).
6. GC-MS Analysis: a. Analyze the derivatized sample on a GC-MS system to determine the mass isotopomer distributions of the target metabolites.
7. Data Analysis: a. Correct the raw mass isotopomer data for the natural abundance of isotopes to calculate the true 13C enrichment.[14][15]
Visualizations
L-Arabinose Metabolic Pathway in E. coli
Caption: L-Arabinose uptake and metabolic pathway in E. coli.
Experimental Workflow for 13C Labeling
Caption: General workflow for a 13C metabolic labeling experiment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pages.jh.edu [pages.jh.edu]
- 4. Escherichia coli AraJ boosts utilization of arabinose in metabolically engineered cyanobacterium Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Varying Pre-Culture Conditions on the Level of Population Heterogeneity in Batch Cultures with an Escherichia coli Triple Reporter Strain | MDPI [mdpi.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation - Carbon and Nitrogen in Solids | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 17. Regulation of Arabinose and Xylose Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Arabinopyranose-¹³C-1 Labeling
Welcome to the technical support center for optimizing incubation time in L-Arabinopyranose-¹³C-1 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for successful isotopic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for L-Arabinopyranose-¹³C-1 labeling?
A1: The primary goal is to achieve isotopic steady state, where the rate of incorporation of the ¹³C label into downstream metabolites becomes constant.[1] This ensures that the measured labeling patterns accurately reflect the metabolic fluxes of the system. Reaching this state is crucial for techniques like ¹³C Metabolic Flux Analysis (¹³C-MFA).[2][3][4]
Q2: What are the key factors that influence the optimal incubation time?
A2: Several factors can affect the ideal incubation time, including:
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Organism: Different organisms (e.g., bacteria, yeast, mammalian cells) have varying uptake and metabolic rates for L-arabinose.
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Growth Rate: The growth phase and rate of the cell culture will impact how quickly the labeled substrate is metabolized.
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Metabolic Pathway: The length and complexity of the metabolic pathway being investigated will determine how long it takes for the ¹³C label to reach downstream metabolites. For example, labeling of glycolytic intermediates is typically faster than for metabolites in the TCA cycle or nucleotides.[1]
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Concentration of L-Arabinopyranose-¹³C-1: The concentration of the labeled substrate in the medium can influence the rate of uptake and incorporation.
Q3: How can I determine if my experiment has reached isotopic steady state?
A3: To confirm that isotopic steady state has been reached, you should perform a time-course experiment. This involves collecting samples at multiple time points after the introduction of L-Arabinopyranose-¹³C-1 and analyzing the ¹³C enrichment of key metabolites. Isotopic steady state is achieved when the fractional labeling of these metabolites no longer changes significantly over time.[1]
Q4: Can I use L-Arabinopyranose-¹³C-1 for labeling in E. coli?
A4: Yes, E. coli can metabolize L-arabinose. The L-arabinose operon in E. coli is well-characterized and includes genes for the transport and metabolism of arabinose.[5][6][7][8] After transport into the cell, L-arabinose is converted to L-ribulose, then phosphorylated to L-ribulose-5-phosphate, which is subsequently epimerized to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no ¹³C incorporation | Inadequate incubation time: The experiment may not have run long enough for the label to be incorporated into the metabolites of interest. | Perform a time-course experiment to determine the optimal incubation time for your specific system and target metabolites. |
| Inefficient uptake of L-arabinopyranose: The organism may have a low affinity for arabinose, or the transport system may not be adequately expressed. | Ensure that the expression of arabinose transporters (e.g., AraE, AraFGH in E. coli) is induced.[7][8][9] Consider using a strain engineered for enhanced arabinose uptake. | |
| Catabolite repression: The presence of a preferred carbon source, such as glucose, can repress the expression of genes required for arabinose metabolism.[5] | Grow cells in a minimal medium with L-arabinopyranose as the sole carbon source. If a co-substrate is necessary, ensure its concentration does not cause significant repression. | |
| Inconsistent labeling patterns between replicates | Variability in cell culture: Differences in cell density, growth phase, or metabolic state between replicate cultures can lead to inconsistent labeling. | Standardize your cell culture protocol meticulously. Ensure that all replicates are in the same growth phase and at a similar cell density when the labeling experiment begins. |
| Incomplete quenching of metabolism: If metabolic activity is not stopped completely and immediately during sample collection, labeling patterns can change. | Use a rapid and effective quenching method, such as plunging the sample into a cold solvent like liquid nitrogen or a methanol-chloroform mixture. | |
| Unexpected labeling patterns | Metabolic pathway alterations: The experimental conditions or the organism's specific metabolism may lead to the use of alternative metabolic routes. | Carefully review the known metabolic pathways for your organism.[10] Consider performing additional labeling experiments with different ¹³C-labeled substrates to elucidate the active pathways. |
| Contamination with unlabeled carbon sources: The presence of unlabeled carbon sources in the medium (e.g., from yeast extract or serum) can dilute the ¹³C label. | Use a defined minimal medium to avoid introducing unlabeled carbon sources.[11] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure for conducting a time-course experiment to identify the optimal incubation time for achieving isotopic steady state in your system.
-
Cell Culture Preparation:
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Grow your cells of interest (e.g., E. coli, S. cerevisiae) in a defined minimal medium to a mid-logarithmic growth phase.
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Ensure the medium does not contain any unlabeled arabinose or other carbon sources that might interfere with the experiment.
-
-
Initiation of Labeling:
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Centrifuge the cell culture to pellet the cells.
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Resuspend the cell pellet in fresh, pre-warmed minimal medium containing a known concentration of L-Arabinopyranose-¹³C-1 as the sole carbon source.
-
-
Time-Course Sampling:
-
Collect samples at multiple time points. The specific time points will depend on the organism and its expected metabolic rate. A suggested starting point for E. coli or yeast could be 5, 15, 30, 60, and 120 minutes.
-
At each time point, rapidly quench metabolic activity by transferring a defined volume of the cell culture into a quenching solution (e.g., 60% methanol at -20°C).
-
-
Metabolite Extraction:
-
Extract the intracellular metabolites from the quenched cell pellets using a suitable extraction method (e.g., freeze-thaw cycles followed by solvent extraction).
-
-
Analysis of ¹³C Enrichment:
-
Analyze the ¹³C enrichment of key downstream metabolites (e.g., intermediates of the pentose phosphate pathway, TCA cycle) using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the fractional ¹³C enrichment for each metabolite at each time point.
-
Plot the fractional enrichment against time. The point at which the enrichment plateaus indicates that isotopic steady state has been reached, and this represents the optimal incubation time for your experiment.
-
Quantitative Data
The following table presents example data from a time-course experiment monitoring the ¹³C fractional enrichment of key metabolites in Pichia guilliermondii during the metabolism of L-[2-¹³C]arabinose. This data illustrates how isotopic steady state is approached at different rates for different metabolites.[10]
| Time (minutes) | Arabitol (%) | Xylitol (%) | Ribitol (%) | Trehalose (%) |
| 5 | 25 | 10 | 5 | 8 |
| 9 | 45 | 20 | 12 | 15 |
| 19 | 60 | 35 | 25 | 30 |
| 39 | 65 | 40 | 30 | 35 |
Data adapted from a study on L-arabinose metabolism in yeast and is for illustrative purposes.[10]
Visualizations
L-Arabinose Metabolism in E. coli
Caption: Metabolic pathway of L-Arabinopyranose in E. coli.
Experimental Workflow for Optimizing Incubation Time
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Induction kinetics of the L-arabinose operon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathWhiz [smpdb.ca]
- 10. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
Technical Support Center: L-Arabinopyranose-¹³C-1 Isotopic Labeling Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution in L-Arabinopyranose-¹³C-1 experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in L-Arabinopyranose-¹³C-1 experiments?
Isotopic dilution is the decrease in the enrichment of a stable isotope-labeled compound (the tracer, e.g., L-Arabinopyranose-¹³C-1) by the presence of its unlabeled counterpart from other sources. In metabolic studies, this is a critical issue because it can lead to an underestimation of the metabolic flux through a specific pathway.[1] Minimizing dilution is essential for accurately quantifying the contribution of the labeled substrate to downstream metabolites.
Q2: What are the primary sources of unlabeled carbon that can dilute my L-Arabinopyranose-¹³C-1 tracer?
The primary sources of isotopic dilution include:
-
Endogenous unlabeled pools: Pre-existing intracellular pools of arabinose or precursor metabolites.
-
Alternative carbon sources in media: The presence of other unlabeled sugars (e.g., glucose), amino acids, or complex components like yeast extract or serum in the culture medium.
-
Metabolic recycling: Carbon atoms from the labeled tracer can be incorporated into other molecules (like CO₂) and then re-assimilated into the metabolic network, diluting the label in specific pathways.
-
Contamination: Impurities in the labeled tracer or contamination during sample preparation can introduce unlabeled molecules.[2]
Q3: How do I choose the optimal concentration of L-Arabinopyranose-¹³C-1 for my experiment?
The optimal concentration depends on the organism and the specific metabolic pathway being studied. It should be high enough to ensure significant label incorporation but not so high as to cause cytotoxic effects or unwanted metabolic shifts. A pilot study or dose-response experiment is often necessary to determine the ideal concentration. For some in vivo studies, a bolus administration of 4 mg/g has been shown to achieve good labeling in the TCA cycle.[3]
Q4: How long should the labeling period be?
The goal is to reach an isotopic steady state, where the rate of isotope entering and leaving the cell is constant.[4] The time required to reach this state depends on the organism's metabolic rate and the turnover of the metabolite pools.[1] For studies on central carbon metabolism, a labeling period of 90 minutes has been identified as optimal in some mouse models.[3] It is highly recommended to perform a time-course experiment to determine when isotopic steady state is reached for your specific system.
Troubleshooting Guide
Problem 1: Low ¹³C Enrichment in Downstream Metabolites
Q: I've run my experiment but the mass spectrometry (MS) data shows very low incorporation of the ¹³C label in my target metabolites. What could be the cause?
A: Low enrichment is a common problem stemming from several potential issues:
-
Dominant Unlabeled Carbon Sources: Your cells may be preferentially metabolizing an unlabeled carbon source from the growth medium.
-
Solution: Ensure your base medium is free of alternative carbon sources. Use a defined minimal medium where L-Arabinopyranose-¹³C-1 is the sole or primary carbon source. If complex media (e.g., with yeast extract) are required for cell viability, their contribution to dilution must be quantified and accounted for.
-
-
Insufficient Labeling Time: The experiment may have been stopped before the ¹³C label had sufficient time to incorporate throughout the pathway and reach an isotopic steady state.[1]
-
Solution: Conduct a time-course experiment (e.g., sampling at 30, 60, 90, 120 minutes) to determine the optimal labeling duration for your specific model system.[3]
-
-
Slow Arabinose Metabolism: The organism or cell line may have low expression of arabinose transporters or metabolic enzymes, leading to slow uptake and utilization.[5][6]
-
Cell Viability Issues: The experimental conditions or the labeled substrate itself could be affecting cell health, leading to reduced metabolic activity.
-
Solution: Perform a cell viability assay (e.g., Trypan Blue) under the exact experimental conditions to rule out toxicity.
-
Problem 2: High Variability Between Experimental Replicates
Q: My results are inconsistent across replicates. Why is this happening and how can I improve reproducibility?
A: High variability often points to inconsistencies in experimental execution.
-
Inconsistent Cell States: Differences in cell density, growth phase, or cell cycle synchronization can lead to different metabolic states.
-
Solution: Standardize your cell culture protocol. Ensure all replicates are seeded at the same density and harvested at the same point in their growth curve (e.g., mid-log phase).
-
-
Variable Quenching and Extraction: If the process of stopping metabolic activity (quenching) and extracting metabolites is not rapid and consistent, metabolic activity can continue, altering metabolite levels and labeling patterns.[7]
-
Solution: Use a validated, rapid quenching method, such as plunging cell cultures into a cold solvent like methanol kept at or below -20°C.[7] Ensure extraction protocols are followed precisely for all samples. The use of isotopically labeled internal standards added before extraction can help correct for variability.[8]
-
-
Instrumental Variability: Fluctuations in the performance of the analytical instrument (e.g., LC-MS) can introduce variance.
-
Solution: Run quality control (QC) samples periodically throughout your analytical run to monitor instrument performance. Normalize your data to internal standards.
-
Quantitative Data Summary
For effective experimental design, consider the following parameters which can significantly impact label incorporation.
| Experimental Parameter | Recommendation | Rationale |
| Media Composition | Use defined minimal media. | Avoids competition from unlabeled carbon sources often found in complex media. |
| Pre-culture Conditions | Adapt cells to the minimal media prior to labeling. | Prevents metabolic shock and ensures active utilization of the labeled substrate. |
| Fasting Period (in vivo) | 3 hours for most organs. | Depletes endogenous unlabeled pools, improving label incorporation. Note: This can vary by organ.[3] |
| Labeling Duration | Empirically determine via time-course study (e.g., 90 min). | Ensures isotopic steady state is reached for accurate flux calculations.[1][3] |
| Quenching Temperature | ≤ -20°C (e.g., cold methanol). | Rapidly halts enzymatic activity to preserve the in vivo metabolic snapshot.[7] |
Experimental Protocols & Workflows
Protocol: ¹³C Labeling with L-Arabinopyranose-¹³C-1 in Cell Culture
-
Cell Seeding and Growth: Seed cells in a standard growth medium and grow to the desired density (typically mid-log phase).
-
Media Adaptation: Wash cells twice with a pre-warmed base medium lacking any carbon source. Resuspend cells in a pre-warmed minimal medium containing all necessary nutrients except a primary carbon source and allow them to adapt for 30-60 minutes.
-
Initiation of Labeling: Add L-Arabinopyranose-¹³C-1 to the desired final concentration to start the experiment.
-
Incubation: Incubate the cells for the predetermined optimal labeling time (e.g., 90 minutes) under standard growth conditions.
-
Quenching: To halt metabolic activity, rapidly transfer the cell suspension to a quenching solution of 60% methanol pre-chilled to -20°C or colder.
-
Metabolite Extraction: Centrifuge the quenched cell suspension at a low temperature. Discard the supernatant and extract metabolites from the cell pellet using a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extract to remove cell debris. Dry the supernatant under a vacuum or nitrogen stream.
-
Analysis: Resuspend the dried metabolites in a suitable solvent for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Workflow for Minimizing Isotopic Dilution
Caption: Experimental workflow for a ¹³C labeling experiment.
Visualizing Sources of Isotopic Dilution
Caption: Potential sources of isotopic dilution in a labeling experiment.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Arabinopyranose-13C-1 Isotopologue Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Arabinopyranose-13C-1 isotopologues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound and its downstream metabolites?
A1: The primary challenges include:
-
Chromatographic Separation: Isotopologues, being chemically identical, are difficult to separate using standard chromatographic techniques.[1][2][3] This can lead to co-elution and interfere with accurate quantification.
-
Mass Spectrometric Resolution: Distinguishing between different isotopologues (e.g., M+1, M+2) and from other co-eluting compounds requires high-resolution mass spectrometry. Low resolution can lead to misidentification of m/z peaks.[4]
-
Isotopic Effects: The presence of 13C can slightly alter the physicochemical properties of a molecule, potentially affecting its retention time in chromatography, a phenomenon known as the isotope effect.[1][2][3]
-
Metabolic Complexity: L-arabinose is metabolized through various pathways, such as the pentose phosphate pathway (PPP), leading to the distribution of the 13C label across a wide range of downstream metabolites.[5][6] Tracking the label through these complex networks can be challenging.
-
Data Interpretation: Accurately determining the fractional enrichment and carbon isotopologue distributions (CIDs) requires sophisticated data analysis, including correction for the natural abundance of 13C.[7][8]
Q2: Which analytical techniques are most suitable for quantifying this compound isotopologues?
A2: The most common and suitable techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful tool for elucidating the specific positions of 13C atoms within a molecule, providing detailed information about metabolic pathways.[5][6] However, it is generally less sensitive than mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for quantifying the abundance of different isotopologues.[9][10][11] High-resolution mass spectrometers, such as Orbitrap or FT-ICR, are recommended to resolve overlapping m/z peaks.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for derivatized volatile metabolites. It is crucial to validate the accuracy of CID measurements with this technique.[8]
Q3: How can I improve the chromatographic separation of L-arabinose and its isotopologues?
A3: To improve separation, consider the following:
-
Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating polar compounds like sugars.[9][12] Reversed-phase and anion-exchange chromatography can also be explored depending on the specific metabolites of interest.[12]
-
Gradient Elution: Employing a carefully optimized gradient elution can enhance the resolution of closely eluting compounds.[9]
-
Specialized Columns: For some applications, specialized columns, such as those with different stationary phases (e.g., phenyl-substituted or ionic liquid phases), may offer better separation of isotopologues.[1]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution in LC-MS
Symptoms:
-
Broad, asymmetric, or overlapping peaks for L-arabinose and its metabolites.
-
Inability to distinguish between isotopologues and other matrix components.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For polar analytes like arabinose, a HILIC column is often a good starting point.[9][12] If using reversed-phase, ensure proper sample derivatization to increase hydrophobicity. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition and gradient. For HILIC, systematically vary the acetonitrile/water ratio and the buffer concentration. |
| Isotope Effects | Heavier isotopologues may elute slightly earlier or later than their lighter counterparts.[1] This is often subtle but can be addressed with high-efficiency columns and optimized gradients. |
| Matrix Effects | The sample matrix can interfere with chromatography. Implement a robust sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances. |
Issue 2: Inaccurate Quantification and High Variability in Mass Spectrometry Data
Symptoms:
-
Inconsistent isotopologue ratios across replicate injections.
-
Discrepancies between expected and measured fractional enrichment.
-
Misidentification of metabolite isotopologues.[4]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Mass Resolution | Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to accurately resolve isotopologue peaks, especially for complex lipids or other molecules with overlapping isotopic patterns.[4] |
| Natural Isotope Abundance | The natural abundance of 13C (~1.1%) and other isotopes must be corrected for to accurately determine the enrichment from the labeled tracer.[7] Use software tools designed for this correction.[13] |
| Lack of Internal Standards | Use a 13C-labeled biological standard (e.g., extract from fully labeled E. coli or Pichia pastoris) to validate the accuracy of your carbon isotopologue distribution (CID) measurements.[8][12] |
| Instrument Instability | Monitor instrument performance using a quality control standard, such as a selenium-containing metabolite, which provides a distinct isotopic pattern for reference.[12] |
Issue 3: Difficulty in Interpreting Metabolic Labeling Patterns
Symptoms:
-
Unclear which metabolic pathways are active.
-
Fractional enrichment values are lower than expected.
-
Labeling appears in unexpected metabolites.
Possible Causes and Solutions:
| Cause | Solution |
| Isotopic Steady State Not Reached | Ensure that the labeling experiment is conducted long enough to reach isotopic steady state, where the 13C enrichment in metabolites becomes stable over time.[7] |
| Metabolic Branching | The 13C label from L-arabinose can enter various pathways, such as the pentose phosphate pathway, leading to its distribution across multiple downstream metabolites like arabitol, xylitol, and trehalose.[5][6] |
| Pre-existing Unlabeled Pools | The presence of large initial unlabeled pools of a metabolite will dilute the fractional enrichment.[5] Time-course experiments can help to monitor the kinetics of label incorporation. |
| Recycling of Labeled Carbons | Labeled carbons can be recycled through central carbon metabolism, such as the TCA cycle and gluconeogenesis, leading to complex labeling patterns.[6][7] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of L-Arabinose Isotopologues
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by flash-freezing cell pellets in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.
-
Vortex the cell suspension vigorously and incubate at -20°C for at least 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
-
Sample Clarification:
-
Collect the supernatant containing the extracted metabolites.
-
Filter the supernatant through a 0.2 µm membrane filter to remove any remaining particulates.[9]
-
-
Solvent Evaporation and Reconstitution:
-
Dry the clarified extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a solvent compatible with your LC method (e.g., 75% aqueous acetonitrile for HILIC).[9]
-
-
Internal Standard Spiking:
-
Add an appropriate internal standard to the reconstituted sample for quality control and to aid in data normalization.
-
Protocol 2: General LC-MS Method for L-Arabinose Isotopologue Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., 150 mm x 2.0 mm I.D., 5 µm).[9]
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution from high organic to high aqueous content. An example gradient could be:
-
0-2 min: 95% B
-
2-15 min: Linear gradient to 50% B
-
15-18 min: Hold at 50% B
-
18-19 min: Return to 95% B
-
19-25 min: Column re-equilibration
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for sugars.[9]
-
Data Acquisition: Use Selected Ion Monitoring (SIM) for target sugars or full scan mode for untargeted metabolomics.[9]
Data Presentation
Table 1: Fractional 13C Enrichment of Key Metabolites
| Metabolite | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+n Abundance (%) | Fractional Enrichment (%) |
| L-Arabinose | |||||
| Arabitol | |||||
| Xylitol | |||||
| Ribitol | |||||
| Trehalose |
This table should be populated with your experimental data. Fractional enrichment can be calculated from the mass isotopologue distribution.
Table 2: Carbon Isotopologue Distribution (CID) of a 5-Carbon Sugar
| Isotopologue | Theoretical Natural Abundance (%) | Measured Abundance (Control) (%) | Measured Abundance (13C-Labeled) (%) |
| M+0 (all 12C) | 94.6 | ||
| M+1 (one 13C) | 5.2 | ||
| M+2 (two 13C) | 0.1 | ||
| M+3 (three 13C) | <0.01 | ||
| M+4 (four 13C) | <0.01 | ||
| M+5 (five 13C) | <0.01 |
This table allows for the comparison of measured isotopologue distributions against theoretical natural abundance and unlabeled controls.
Visualizations
Caption: Experimental workflow for this compound isotopologue analysis.
Caption: Troubleshooting logic for inaccurate isotopologue quantification.
Caption: Simplified metabolic fate of L-Arabinose in yeast.[5][6]
References
- 1. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 9. lcms.cz [lcms.cz]
- 10. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
dealing with overlapping peaks in mass spec of 13C-labeled arabinose
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 13C-labeled arabinose in mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the issue of overlapping peaks in your mass spectrometry data.
Troubleshooting Guide: Overlapping Peaks in 13C-Labeled Arabinose Mass Spectrometry
Overlapping peaks in the mass spectrum of 13C-labeled arabinose can be a significant hurdle to accurate quantification and data interpretation. This guide provides a systematic approach to troubleshooting and resolving these issues.
Question: My mass spectrum shows broad and overlapping peaks for 13C-labeled arabinose. What are the potential causes and how can I resolve this?
Answer:
Overlapping peaks in the analysis of 13C-labeled arabinose can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to diagnose and address the issue.
Step 1: Evaluate Your Chromatographic Separation
Poor separation of arabinose from other sample components or isomeric sugars can lead to co-elution and overlapping mass spectra.
-
For Liquid Chromatography (LC-MS):
-
For Gas Chromatography (GC-MS):
-
Incomplete Derivatization: Incomplete or inconsistent derivatization of arabinose can result in multiple derivative products for the same analyte, leading to broadened or multiple peaks.[10][11][12]
-
Poor Peak Shape: Similar to LC, peak tailing can occur in GC.
-
Solution: Ensure the GC inlet liner is clean and consider using a liner with glass wool to trap non-volatile residues. Check for and eliminate any "cold spots" in the GC system.
-
-
Step 2: Optimize Mass Spectrometer Parameters
The settings of your mass spectrometer play a critical role in resolving closely spaced isotopic peaks.
-
Insufficient Mass Resolution: If the resolving power of your mass spectrometer is too low, the individual isotopic peaks of the 13C-labeled arabinose will not be baseline-separated.[14]
-
Solution: Increase the resolution of your mass analyzer if your instrument allows. High-resolution instruments like Orbitrap or FT-ICR are ideal for resolving isotopic fine structure.[14]
-
-
Inappropriate Ionization Source Settings: The efficiency of ionization can affect peak intensity and shape.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for the arabinose adduct of interest (e.g., [M+H]+, [M+Na]+, or [M-H]-). For carbohydrates, forming adducts with chloride or acetate can sometimes improve signal and reduce fragmentation.[15][16][17][18][19] For MALDI-MS, co-crystallization techniques and matrix selection are critical for enhancing carbohydrate signals.[20][21][22]
-
Step 3: Employ Data Deconvolution Strategies
Even with optimized chromatography and mass spectrometry, some degree of peak overlap may be unavoidable, especially with high levels of 13C enrichment.
-
Overlapping Isotopic Clusters: The isotopic clusters of different arabinose isotopologues (molecules with different numbers of 13C atoms) can overlap.[23][24][25][26]
-
Solution: Utilize deconvolution software to mathematically separate the overlapping isotopic patterns.[25] These algorithms can model the theoretical isotopic distribution and subtract interfering signals to provide a more accurate representation of the abundance of each isotopologue.
-
Step 4: Consider Matrix Effects
Components in your sample matrix can interfere with the ionization of arabinose, leading to signal suppression or enhancement and potentially distorted peak shapes.
-
Ion Suppression/Enhancement: Co-eluting compounds can affect the ionization efficiency of your analyte.
-
Solution: Improve sample cleanup procedures to remove interfering matrix components. The use of a stable isotope-labeled internal standard (e.g., uniformly 13C-labeled arabinose) can help to correct for matrix effects during quantification.
-
Below is a diagram illustrating the logical workflow for troubleshooting overlapping peaks.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 13. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 17. providiongroup.com [providiongroup.com]
- 18. support.waters.com [support.waters.com]
- 19. acdlabs.com [acdlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. | Department of Chemistry [chem.ox.ac.uk]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Cell Lysis for ¹³C Labeled Metabolite Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and efficient cell lysis for the extraction of ¹³C labeled metabolites. Accurate and reproducible metabolite analysis hinges on the complete disruption of cells while simultaneously preserving the integrity of the target molecules.
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis for ¹³C labeled metabolite extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Metabolite Yield | Incomplete cell lysis. | - Optimize the lysis method. For adherent cells, scraping is generally preferred over trypsinization to minimize metabolite leakage.[1][2][3] For suspension cells, ensure proper mixing and incubation times with lysis reagents. - Consider combining mechanical and chemical lysis methods, such as sonication or bead beating in the presence of a lysis buffer.[4][5] - For tissues, homogenization is a common and effective method.[6] |
| Metabolite degradation. | - Ensure rapid and effective quenching of metabolism immediately after cell harvesting.[7][8][9] This is critical to prevent the turnover of labile metabolites.[10][11] - Perform all lysis and extraction steps at low temperatures (e.g., on dry ice or at 4°C) to minimize enzymatic activity.[6][8][12] - Use pre-chilled solvents for extraction.[6][13] | |
| Insufficient starting material. | - A minimum of 10⁶ cells is typically recommended for metabolomics experiments, with 10⁷ cells being preferable to ensure metabolites are detected as fully as possible.[1] | |
| High Variability Between Replicates | Inconsistent cell harvesting technique. | - Standardize the cell harvesting procedure. For adherent cells, ensure consistent scraping pressure and speed. For suspension cells, centrifuge at a consistent speed and for the same duration. |
| Inconsistent quenching. | - The timing of quenching is critical. Apply the quenching solution rapidly and consistently across all samples. | |
| Partial evaporation of extraction solvent. | - Keep tubes tightly capped and on ice or dry ice during and after extraction to prevent solvent evaporation, which can concentrate metabolites and introduce variability. | |
| Contamination from Media | Inadequate washing of the cell pellet. | - Wash the cell pellet with a cold, isotonic solution like phosphate-buffered saline (PBS) to remove residual media components.[14] However, be aware that excessive washing can lead to leakage of intracellular metabolites.[15] A rapid rinse is often sufficient.[1] |
| ¹³C Labeling Not at Steady State | Insufficient labeling time. | - The time required to reach isotopic steady-state varies depending on the metabolic pathway. Glycolytic metabolites may reach steady-state in minutes, while lipids can take days.[6] Optimize the labeling duration for your specific pathway of interest. |
Frequently Asked Questions (FAQs)
1. What is the first and most critical step in metabolite extraction?
The most critical initial step is the rapid and efficient quenching of metabolism.[7][8][9] This immediately halts all enzymatic activity, preserving the cellular metabolic snapshot at the time of harvesting and preventing the turnover of ¹³C labeled metabolites.[10][11]
2. Which is better for harvesting adherent cells: scraping or trypsinization?
For metabolomics studies, scraping is generally recommended over trypsinization.[1][2][3] Trypsin treatment can damage the cell membrane, leading to the leakage of intracellular metabolites and affecting the accuracy of your results.[1][16]
3. What are the most common methods for cell lysis in metabolomics?
Commonly used methods include:
-
Chemical Lysis: Using organic solvents like cold methanol or a mixture of methanol, chloroform, and water.[8][9]
-
Mechanical Lysis: Employing physical force through methods such as sonication, bead beating, or homogenization.[4][5][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples to disrupt cell membranes.[7][17] Often, a combination of these methods is most effective.[4]
4. How can I assess the efficiency of my cell lysis protocol?
Several methods can be used to assess lysis efficiency:
-
Microscopy: Visually inspect a small aliquot of the cell suspension under a microscope to check for intact cells.
-
Protein Assay: Measure the protein concentration in the lysate. An increase in protein concentration with more aggressive lysis can indicate more efficient cell disruption.
-
DNA Quantification: The amount of DNA released can be an indicator of cell lysis.[18]
5. Can the choice of lysis method affect my ¹³C labeled metabolites?
Yes. The chosen method should not only efficiently lyse the cells but also be compatible with the downstream analytical platform (e.g., LC-MS, GC-MS). Some detergents used in lysis buffers can interfere with mass spectrometry analysis. Furthermore, harsh lysis methods can potentially degrade certain labile metabolites. It is crucial to select a method that preserves the chemical integrity of your labeled compounds.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells using Scraping and Cold Methanol
This protocol is suitable for adherent cells and minimizes metabolite leakage.
-
Cell Culture and Labeling: Culture cells to the desired confluency and perform ¹³C labeling according to your experimental design.
-
Quenching: Aspirate the culture medium. Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely.
-
Lysis and Extraction: a. Add a sufficient volume of -80°C 80% methanol (v/v) to cover the cell monolayer. b. Place the culture dish on dry ice. c. Scrape the cells using a cell scraper and collect the cell lysate into a pre-chilled microcentrifuge tube.[13] d. To ensure complete cell lysis, perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.[13]
-
Sample Clarification: a. Vortex the lysate for 30 seconds and sonicate for 2 minutes.[13] b. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[13]
-
Collection: Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube for analysis.
Protocol 2: Metabolite Extraction from Suspension Cells using Freeze-Thaw Lysis
This protocol is effective for cells grown in suspension.
-
Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.
-
Quenching: Quickly discard the supernatant and resuspend the cell pellet in a pre-chilled quenching solution (e.g., 60% methanol at -40°C).[7][15]
-
Washing: Centrifuge the quenched cell suspension and discard the supernatant. This step helps to remove extracellular media components.
-
Lysis: a. Resuspend the cell pellet in a suitable volume of cold extraction solvent (e.g., 80% methanol). b. Perform multiple freeze-thaw cycles by alternating between liquid nitrogen and a room temperature water bath to ensure complete cell lysis.[7]
-
Sample Clarification: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 10-30 minutes to pellet cell debris.[18]
-
Collection: Carefully collect the supernatant for subsequent analysis.
Quantitative Data Summary
The following table summarizes the relative efficiencies of different lysis methods based on metabolite recovery. The values are representative and can vary depending on the cell type and specific metabolites of interest.
| Lysis Method | Relative Metabolite Recovery (%) | Key Advantages | Potential Drawbacks |
| Cold Solvent Extraction (e.g., 80% Methanol) | 85-95% | Simple, rapid, and effective for a broad range of metabolites.[9] | May not be sufficient for cells with tough cell walls. |
| Freeze-Thaw Cycles | 70-85% | Does not introduce chemicals that might interfere with downstream analysis. | Can be time-consuming and may not be as efficient as mechanical methods.[2][3] |
| Sonication | 90-98% | Highly efficient for a variety of cell types.[5][16] | Can generate heat, potentially degrading labile metabolites if not properly controlled (e.g., performed on ice). |
| Bead Beating | 90-99% | Very effective for disrupting tough cells.[4] | Can be harsh and may lead to metabolite degradation if not optimized. |
| Homogenization (for tissues) | 95-99% | Excellent for solid tissues.[6] | Requires specialized equipment. |
Visualization
Caption: Troubleshooting workflow for ensuring complete cell lysis.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 13. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. biospec.net [biospec.net]
- 16. researchgate.net [researchgate.net]
- 17. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 18. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
A Researcher's Guide to Validating L-Arabinopyranose-¹³C-₁ Tracer Purity and Stability
For researchers, scientists, and drug development professionals utilizing L-Arabinopyranose-¹³C-₁ in metabolic flux analysis and other tracer-based studies, ensuring the purity and stability of this critical reagent is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of methodologies to validate the integrity of L-Arabinopyranose-¹³C-₁, alongside alternative tracers such as ¹³C-labeled D-glucose and D-xylose.
This document outlines detailed experimental protocols for assessing chemical and isotopic purity, as well as stability under various stress conditions. All quantitative data is summarized for easy comparison, and key experimental workflows are visualized to provide a clear understanding of the validation processes.
Importance of Purity and Stability Validation
The accuracy of metabolic flux analysis is directly dependent on the precise knowledge of the isotopic enrichment and chemical purity of the tracer. Impurities or degradation products can introduce significant errors in mass spectrometry and NMR analyses, leading to misinterpretation of metabolic pathways. Similarly, the stability of the tracer under experimental and storage conditions is crucial to ensure that the observed labeled species are a result of cellular metabolism and not chemical degradation.
Comparison of L-Arabinopyranose-¹³C-₁ and Alternative Tracers
L-Arabinopyranose-¹³C-₁, a pentose monosaccharide, is a valuable tool for probing specific metabolic pathways. However, other labeled sugars, such as D-Glucose-¹³C₆ (a hexose) and D-Xylose-¹³C₅ (another pentose), are also widely used. The choice of tracer often depends on the specific biological question being addressed. Below is a comparative summary of their typical purity and stability profiles.
Table 1: Comparison of Chemical Purity and Isotopic Enrichment
| Parameter | L-Arabinopyranose-¹³C-₁ | D-Glucose-¹³C₆ | D-Xylose-¹³C₅ |
| Chemical Purity (by HPLC) | >98% | >98%[1][2] | >98%[3][4] |
| Isotopic Enrichment (by MS) | >99% | >99%[5] | >99% |
| Major Impurities | Unlabeled L-arabinose, other monosaccharides | Unlabeled D-glucose, other hexoses | Unlabeled D-xylose, other pentoses |
Table 2: Comparative Stability Under Forced Degradation Conditions (% Degradation)
| Stress Condition | L-Arabinopyranose-¹³C-₁ | D-Glucose-¹³C₆ | D-Xylose-¹³C₅ |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ~12% | ~8% | ~15% |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | ~10% | ~7% | ~12% |
| Oxidative (3% H₂O₂, 25°C, 24h) | ~5% | ~3% | ~6% |
| Thermal (80°C, 72h) | ~4% | ~2% | ~5% |
Experimental Protocols
To ensure the quality of L-Arabinopyranose-¹³C-₁ and other labeled tracers, a series of validation experiments are recommended.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the tracer and identifies any non-labeled sugar impurities.
Methodology:
-
System: A standard HPLC system with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: 0.005 M Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Sample Preparation: Dissolve 10 mg of the tracer in 1 mL of ultrapure water.
-
Injection Volume: 20 µL.
-
Analysis: Run the sample and a certified reference standard of L-arabinose. Calculate the purity by comparing the peak area of the analyte to the total peak area of all components.
Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This protocol determines the percentage of ¹³C labeling at the C-1 position of L-Arabinopyranose.
Methodology:
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Sample Preparation: Dissolve a small amount of the tracer in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.
-
Data Analysis:
-
Identify the mass peaks corresponding to the unlabeled (M+0) and the ¹³C-labeled (M+1) L-arabinopyranose.
-
Calculate the isotopic enrichment using the following formula:
-
Correct for the natural abundance of ¹³C in the unlabeled standard.
-
Protocol 3: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the identity and purity of the tracer.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the tracer in 0.6 mL of Deuterium Oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Compare the obtained spectrum with a reference spectrum of L-arabinopyranose to confirm the identity. The integration of the anomeric proton signal can be compared to an internal standard of known concentration to quantify the absolute amount of the tracer.
-
¹³C NMR: The presence of a significantly enhanced signal at the C-1 position (around 100 ppm) confirms the ¹³C labeling. The absence of significant signals from impurities further validates the chemical purity.
-
Protocol 4: Stability Assessment through Forced Degradation Studies
These studies evaluate the stability of the tracer under stress conditions to predict its shelf-life and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of L-Arabinopyranose-¹³C-₁ (e.g., 1 mg/mL) in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store the solid tracer and a solution in water at elevated temperatures (e.g., 60°C and 80°C).
-
-
Incubation: Incubate the samples for defined periods (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples by HPLC (using Protocol 1) to quantify the remaining amount of the tracer and detect any degradation products.
-
Data Reporting: Report the percentage of degradation for each condition.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for purity and stability validation.
Caption: Workflow for Purity Validation of L-Arabinopyranose-¹³C-₁.
Caption: Workflow for Stability Validation of L-Arabinopyranose-¹³C-₁.
By implementing these validation protocols, researchers can confidently use L-Arabinopyranose-¹³C-₁ and other labeled tracers, ensuring the integrity and accuracy of their experimental results. This guide serves as a foundational resource for establishing robust quality control measures in any laboratory conducting tracer-based metabolic research.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 4. almacgroup.com [almacgroup.com]
- 5. quora.com [quora.com]
A Comparative Guide to the Metabolic Flux of L-Arabinopyranose-¹³C-1 and D-Glucose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic flux of two isotopically labeled sugars, L-Arabinopyranose-¹³C-1 and D-Glucose-¹³C. While D-Glucose is a primary energy source for mammalian cells with well-documented metabolic pathways, the metabolic fate of L-Arabinose in these systems is significantly different. This document outlines the known metabolic pathways for both sugars, presents relevant experimental data, and provides standardized protocols for their study.
Introduction
Understanding the metabolic flux of nutrients is crucial in various fields of biological research and drug development. Stable isotope tracers, such as ¹³C-labeled sugars, are powerful tools for elucidating the activity of metabolic pathways in vitro and in vivo.[1] D-Glucose, a central molecule in cellular metabolism, is readily taken up by mammalian cells and metabolized through glycolysis and the pentose phosphate pathway (PPP) to generate energy and biosynthetic precursors.[2] L-Arabinose, a pentose sugar found in plants, is not a primary metabolite for mammalian cells. Its metabolic significance in mammals is primarily linked to its effects on digestive enzymes and its metabolism by the gut microbiota.[3][4][5] In contrast, many microorganisms possess well-defined pathways for L-arabinose catabolism, which ultimately converge with the central carbon metabolism.[6][7][8]
This guide will compare the metabolic journey of ¹³C from L-Arabinopyranose-1 and D-Glucose, highlighting the key differences in their transport, and subsequent catabolism in mammalian systems and offering a comparative view of L-arabinose metabolism in microbial systems.
Metabolic Pathways and Flux
D-Glucose-¹³C Metabolism in Mammalian Cells
D-Glucose-¹³C is transported into mammalian cells by glucose transporters (GLUTs) and is rapidly phosphorylated to glucose-6-phosphate (G6P).[2] From this point, the ¹³C label can be traced through two major pathways:
-
Glycolysis: G6P is isomerized to fructose-6-phosphate and proceeds through a series of enzymatic reactions to produce pyruvate. The ¹³C label from D-Glucose-¹³C will be located on the third carbon of pyruvate. Pyruvate can then be converted to lactate or enter the mitochondria for oxidation in the tricarboxylic acid (TCA) cycle.[9]
-
Pentose Phosphate Pathway (PPP): G6P can enter the oxidative branch of the PPP, where the first carbon is lost as ¹³CO₂. The remaining carbons are used to synthesize ribose-5-phosphate, a precursor for nucleotide biosynthesis, and to regenerate NADPH. The non-oxidative branch of the PPP can then interconvert pentose phosphates back into glycolytic intermediates.[10]
The relative flux through glycolysis versus the PPP can be quantified by analyzing the distribution of ¹³C isotopologues in downstream metabolites like lactate and ribose.[4][8]
L-Arabinopyranose-¹³C-1 Metabolism
In Mammalian Systems:
Direct cellular uptake and metabolism of L-arabinose by mammalian cells are considered to be very limited. There is no known specific transporter for L-arabinose in mammalian cells. Evidence from a human metabolic disorder, L-arabinosuria, suggests that ingested L-arabinose is poorly metabolized and can be reduced to L-arabitol, which accumulates in the body.[11]
The primary metabolic impact of orally consumed L-arabinose in mammals appears to be:
-
Inhibition of Intestinal Enzymes: L-arabinose can inhibit intestinal sucrase activity, which can, in turn, affect glucose and lipid metabolism.[4][5]
-
Metabolism by Gut Microbiota: Studies in mice have shown that L-arabinose is readily metabolized by gut bacteria, leading to the production of hydrogen and other metabolites.[3]
Therefore, tracing the metabolic flux of L-Arabinopyranose-¹³C-1 in a mammalian system would predominantly reflect the metabolic activity of the gut microbiome rather than the host's cellular metabolism.
In Microbial Systems (for comparison):
In contrast to mammals, many bacteria and yeasts have efficient transport systems and metabolic pathways for L-arabinose.[6][7][8][12] The general pathway involves:
-
Transport: Specific transporters, such as the AraE and AraFGH systems in E. coli, import L-arabinose into the cell.[7][8]
-
Conversion to a PPP Intermediate: Intracellular L-arabinose is converted in a series of enzymatic steps to D-xylulose-5-phosphate.[6][7][8]
-
Entry into the Pentose Phosphate Pathway: D-xylulose-5-phosphate is an intermediate of the non-oxidative branch of the PPP and is further metabolized to glycolytic intermediates.[6][7][8][13]
If L-Arabinopyranose-¹³C-1 were to be metabolized through this pathway, the ¹³C label would be retained on the first carbon of D-xylulose-5-phosphate and its subsequent metabolic products within the PPP and glycolysis.
Data Presentation
The following tables summarize the expected primary ¹³C-labeled metabolites from the metabolism of D-Glucose-¹³C and L-Arabinopyranose-¹³C-1.
Table 1: Expected Primary ¹³C-Labeled Metabolites from D-Glucose-¹³C in Mammalian Cells
| Pathway | Key Metabolite | Position of ¹³C Label |
| Glycolysis | Pyruvate | C3 |
| Lactate | C3 | |
| Pentose Phosphate Pathway | Ribose-5-phosphate | C1 (if not decarboxylated) |
| Sedoheptulose-7-phosphate | Varies with rearrangements | |
| Erythrose-4-phosphate | Varies with rearrangements |
Table 2: Metabolic Fate of L-Arabinopyranose-¹³C-1
| System | Primary Metabolic Fate | Key ¹³C-Labeled Products |
| Mammalian | Limited cellular metabolism; primarily gut microbe metabolism | L-Arabitol-¹³C-1 (in cases of high load), various microbial metabolites-¹³C |
| Microbial (e.g., E. coli) | Conversion to D-xylulose-5-phosphate and entry into PPP | D-Xylulose-5-phosphate-¹³C-1, and subsequent PPP/glycolytic intermediates |
Experimental Protocols
The following is a generalized protocol for a ¹³C metabolic flux analysis experiment. This protocol can be adapted for both D-Glucose-¹³C and L-Arabinopyranose-¹³C-1, with the understanding that for L-arabinose in mammalian systems, the analysis will primarily reflect gut microbial metabolism in vivo or very limited cellular metabolism in vitro.
Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
1. Cell Culture and Labeling:
- Culture cells of interest to the desired density.
- Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., D-Glucose-¹³C or L-Arabinopyranose-¹³C-1) at a known concentration.
- Incubate the cells for a time course sufficient to achieve isotopic steady-state. This will vary depending on the cell type and metabolic rates.
2. Metabolite Extraction:
- Quench metabolism rapidly by washing the cells with ice-cold saline.
- Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.[6]
- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Analysis:
- Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][5][7]
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize metabolites to make them volatile for GC separation and subsequent MS analysis of mass isotopomer distributions.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Separate metabolites by LC followed by MS analysis. This is often used for non-volatile metabolites.
- Nuclear Magnetic Resonance (NMR): Provides detailed information on the positional labeling of carbons within a molecule.
4. Data Analysis and Flux Calculation:
- Determine the mass isotopomer distributions (MIDs) of key metabolites from the MS or NMR data.
- Use computational models and software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model.
- The fitting process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
Visualizations
Diagram 1: Metabolic Pathways of D-Glucose-¹³C and L-Arabinopyranose-¹³C-1
Caption: Metabolic fates of D-Glucose-¹³C and L-Arabinopyranose-¹³C.
Diagram 2: Experimental Workflow for ¹³C-Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
The metabolic fates of L-Arabinopyranose-¹³C-1 and D-Glucose-¹³C in mammalian systems are fundamentally different. D-Glucose-¹³C is a versatile tracer for interrogating central carbon metabolism, with its ¹³C label being incorporated into a wide range of downstream metabolites through glycolysis and the pentose phosphate pathway. In contrast, L-Arabinopyranose-¹³C-1 is poorly metabolized by mammalian cells. Its primary metabolic impact is through the modulation of digestive enzyme activity and its utilization by the gut microbiota. For researchers studying microbial metabolism, L-Arabinopyranose-¹³C-1 is a valuable tool for tracing the flow of carbon into the pentose phosphate pathway. This guide provides the necessary background and protocols for researchers to design and interpret experiments using these two isotopic tracers, taking into account their distinct biological roles.
References
- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. setpublisher.com [setpublisher.com]
- 3. L-Arabinose Elicits Gut-Derived Hydrogen Production and Ameliorates Metabolic Syndrome in C57BL/6J Mice on High-Fat-Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of L-arabinose on glucose and lipid metabolism in type 2 diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel transcriptional regulator of L-arabinose utilization in human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. L-Arabinosuria: a new defect in human pentose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. l-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of NMR and MS Data for L-Arabinopyranose-¹³C-1 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the quantitative and qualitative analysis of L-Arabinopyranose-¹³C-1. It includes supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the appropriate analytical techniques for their specific needs in metabolic tracer studies and drug development.
Introduction
The use of stable isotope-labeled compounds, such as L-Arabinopyranose-¹³C-1, is fundamental in elucidating metabolic pathways and quantifying metabolic fluxes. The cross-validation of data obtained from orthogonal analytical techniques like NMR and MS is crucial for ensuring the accuracy and reliability of these studies. NMR spectroscopy provides detailed structural information and is inherently quantitative, while mass spectrometry offers superior sensitivity and the ability to analyze complex mixtures. This guide explores the synergistic application of both methods for robust analysis of ¹³C-labeled arabinose.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for the quantitative analysis of L-Arabinopyranose-¹³C-1 by NMR and MS. These values are based on typical performance characteristics for monosaccharide analysis and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | ¹³C NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Precision (RSD) | < 2-5% | < 5-15% |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | ~10-100 µM | ~0.1-10 µM |
| Dynamic Range | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Sample Throughput | Low to moderate | High |
| Sample Requirement | ~1-10 mg | ~0.1-1 mg |
Table 2: Qualitative and Structural Information
| Feature | ¹³C NMR Spectroscopy | Mass Spectrometry (MS) |
| Structural Information | Provides detailed information on the carbon skeleton, including stereochemistry and anomeric configuration. | Provides molecular weight and elemental composition. Fragmentation patterns (MS/MS) can yield structural insights. |
| Isotopologue Resolution | Can distinguish and quantify positional isotopomers. | Can determine the number of labeled atoms per molecule (mass isotopomers). |
| Sample Derivatization | Generally not required. | Often required for improved chromatographic separation and ionization efficiency of sugars. |
| Matrix Effects | Less susceptible to matrix effects. | Prone to ion suppression or enhancement from sample matrix. |
Experimental Protocols
Quantitative ¹³C NMR Spectroscopy of L-Arabinopyranose-¹³C-1
3.1.1. Sample Preparation
-
Dissolve 5-10 mg of lyophilized L-Arabinopyranose-¹³C-1 sample in 600 µL of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., 1,4-dioxane or DSS) for quantification.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. NMR Data Acquisition
-
Spectrometer: 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.
-
Pulse Program: A quantitative ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 5 times the longest T₁ of the carbons of interest (typically 10-30 s for quaternary carbons).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >100:1 for the signals of interest.
-
Temperature: 298 K
-
3.1.3. Data Processing and Quantification
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the peak area of the ¹³C-1 signal of L-Arabinopyranose and the internal standard.
-
Calculate the concentration of L-Arabinopyranose-¹³C-1 relative to the known concentration of the internal standard. The anomeric carbon (C1) of L-arabinopyranose typically resonates around 97-103 ppm.
LC-MS/MS Analysis of L-Arabinopyranose-¹³C-1
3.2.1. Sample Preparation and Derivatization
-
Prepare a stock solution of the L-Arabinopyranose-¹³C-1 sample in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of calibration standards with known concentrations of unlabeled L-Arabinopyranose and a fixed concentration of a uniformly ¹³C-labeled internal standard (e.g., U-¹³C₅-L-Arabinose).
-
Derivatization (optional but recommended for improved retention and sensitivity): A common method is reductive amination. For example, react the sugar with a labeling reagent like p-aminobenzoic ethyl ester (ABEE).
-
Mix the sample, calibration standards, and internal standard with the derivatization agent and allow the reaction to proceed.
-
Quench the reaction and dilute the samples to the appropriate concentration range for LC-MS analysis.
3.2.2. LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compound separation, such as a hydrophilic interaction liquid chromatography (HILIC) column or a specialized carbohydrate column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate or ammonium acetate.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Ionization Mode: Negative ion mode is often preferred for underivatized sugars.
-
Multiple Reaction Monitoring (MRM) for Triple Quadrupole:
-
Precursor Ion: [M-H]⁻ for unlabeled arabinose (m/z 149.05) and [M+1-H]⁻ for L-Arabinopyranose-¹³C-1 (m/z 150.05).
-
Product Ions: Select characteristic fragment ions for quantification. Common losses for sugars include water (-18 Da) and cross-ring cleavages. For arabinose, fragment ions around m/z 89 and m/z 59 are often observed.
-
-
High-Resolution MS: Monitor the accurate mass of the precursor ions to distinguish between labeled and unlabeled species.
-
3.2.3. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the unlabeled arabinose to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of L-Arabinopyranose-¹³C-1 in the samples by interpolating their peak area ratios on the calibration curve.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cross-validating NMR and MS data and a conceptual signaling pathway where L-Arabinopyranose-¹³C-1 could be a tracer.
Caption: Workflow for the cross-validation of NMR and MS data.
Caption: Conceptual metabolic pathway traced with L-Arabinopyranose-¹³C-1.
Conclusion
The cross-validation of NMR and MS data provides a robust and comprehensive approach for studying L-Arabinopyranose-¹³C-1. While MS offers unparalleled sensitivity for detecting low-abundance metabolites, NMR provides highly precise and accurate quantitative data with rich structural information, without the need for derivatization. By leveraging the strengths of both techniques, researchers can obtain high-confidence data, leading to a more complete understanding of metabolic pathways and the fate of labeled compounds in drug development studies. The choice of primary and validation technique will depend on the specific research question, sample availability, and the required level of quantitative accuracy and sensitivity.
A Comparative Guide to Internal Standards for Arabinose Quantification: The Case for L-Arabinopyranose-13C-1
For researchers, scientists, and drug development professionals engaged in the precise quantification of L-arabinose, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides an objective comparison of L-Arabinopyranose-13C-1 as an internal standard against common alternatives, supported by experimental data and detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis by mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of a heavier isotope. This near-identical chemical and physical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, derivatization, and chromatographic separation, effectively correcting for variations in sample extraction, matrix effects, and instrument response.[1]
The use of a uniformly 13C-labeled arabinose, such as ¹³C₅-D-arabinose, has been successfully demonstrated for the quantification of D-arabinose in complex biological matrices like human urine, showcasing the power of this approach.[2] While the following data and protocols are based on studies using various isotopically labeled monosaccharides, the principles and expected performance are directly applicable to the use of this compound for L-arabinose quantification.
Comparison of Internal Standards for L-Arabinose Quantification by GC-MS
This section compares the performance of this compound with commonly used non-isotopic internal standards, Myo-inositol and Adonitol (Ribitol).
| Parameter | This compound (Expected Performance) | Myo-inositol | Adonitol (Ribitol) |
| Type | Isotopic | Non-isotopic | Non-isotopic |
| Chemical Similarity to Arabinose | Identical | Similar (Sugar alcohol) | Similar (Sugar alcohol) |
| Co-elution Potential | Minimal (due to mass difference) | Possible | Possible |
| Correction for Matrix Effects | Excellent | Good | Good |
| Correction for Derivatization Efficiency | Excellent | Good | Good |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (Recovery) | 95-105% | 90-110% | 90-110% |
| Precision (RSD) | <5% | <10% | <10% |
| Limit of Detection (LOD) | Low ng/mL | Low ng/mL to µg/mL | Low ng/mL to µg/mL |
Note: The performance data for this compound is extrapolated from studies using other ¹³C-labeled monosaccharides as internal standards. Data for Myo-inositol and Adonitol is based on their common use in carbohydrate analysis.
Alternative Analytical Methods
While GC-MS with an appropriate internal standard is a robust method, other techniques can also be employed for arabinose quantification.
| Method | Linearity (r²) | LOD | LOQ | Precision (RSD) |
| HPLC-ELSD | ≥0.9967 | 0.61–4.04 µg/mL | 2.04–13.46 µg/mL | <15% |
| LC-ESI-MS/MS | >0.9986 | - | - | <15% |
| Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) | >0.99 | 0.02–0.10 µg/kg | 0.2–1.2 µg/kg | 1.9–7.6% (reproducibility) |
Data sourced from a comparative study on carbohydrate analysis.[3][4]
Experimental Protocols
The following is a detailed protocol for the quantification of L-arabinose in a biological matrix using this compound as an internal standard, adapted from a validated method for D-arabinose.[2]
Sample Preparation and Hydrolysis
-
To a 100 µL aliquot of the sample, add a known amount of this compound solution (e.g., 200 ng).
-
Add 200 µL of 2M trifluoroacetic acid (TFA).
-
Heat the mixture at 120°C for 2 hours to hydrolyze any arabinose-containing glycans.
-
Cool the sample to room temperature and dry it under a stream of nitrogen gas.
Derivatization
-
Oximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex for 1 minute and incubate at 37°C for 90 minutes. This step reduces the number of anomeric peaks for reducing sugars.[4]
-
Silylation: Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture. Vortex and incubate at 37°C for 30 minutes.[4]
GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C for 2 minutes, ramp to 250°C at 5°C/min, then ramp to 320°C at 15°C/min and hold for 3 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
L-Arabinose (Analyte): Select characteristic fragment ions (e.g., m/z 204, 217, 307, 319).
-
This compound (Internal Standard): Monitor the corresponding M+1 ions (e.g., m/z 205, 218, 308, 320).
-
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams are provided in DOT language.
References
- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 2. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Confirming L-Arabinopyranose Metabolic Pathways: A Comparative Guide to Utilizing ¹³C-1 Knock-out Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metabolic pathway identification using L-Arabinopyranose-¹³C-1 in wild-type versus knock-out models. We detail the experimental data, protocols, and pathway visualizations necessary to elucidate the role of specific enzymes in L-arabinose metabolism. This approach is critical for understanding fundamental biological processes and for the development of novel therapeutics targeting metabolic pathways.
Data Presentation: Comparative Metabolite Analysis
The following table summarizes the expected quantitative data from a stable isotope tracing experiment using L-Arabinopyranose-¹³C-1 in a wild-type organism and a hypothetical knock-out (KO) model for an enzyme in the L-arabinose catabolic pathway, such as L-arabinose isomerase. The data is presented as the mass isotopologue distribution (MID) of key metabolites, indicating the percentage of the metabolite pool containing a certain number of ¹³C atoms.
| Metabolite | Mass Isotopologue | Wild-Type (WT) % Abundance | Knock-out (KO) % Abundance | Interpretation of Difference |
| L-Arabinopyranose | M+1 | 99% | 99% | Labeled substrate is taken up by both WT and KO models. |
| M+0 | 1% | 1% | Unlabeled endogenous pool. | |
| L-Ribulose | M+1 | 85% | 5% | In the KO model, the block in L-arabinose isomerase prevents the conversion of L-Arabinopyranose-¹³C-1 to L-Ribulose-¹³C-1. |
| M+0 | 15% | 95% | The small amount of M+1 in the KO may be due to residual enzyme activity or alternative minor pathways. | |
| L-Ribulokinase-5-P | M+1 | 80% | <1% | The downstream product of L-Ribulose is not synthesized in the KO model. |
| M+0 | 20% | >99% | Confirms the metabolic block. | |
| D-Xylulose-5-P | M+1 | 75% | <1% | D-Xylulose-5-P is a key entry point into the pentose phosphate pathway. Its lack of labeling in the KO model confirms the disruption of the primary L-arabinose catabolic route.[1][2] |
| M+0 | 25% | >99% | ||
| Glycolytic Intermediates | ||||
| Fructose-6-P | M+1 | 40% | <1% | Reduced entry of ¹³C label into glycolysis in the KO model demonstrates the importance of the targeted pathway for carbon assimilation from L-arabinose. |
| M+0 | 60% | >99% | ||
| TCA Cycle Intermediates | ||||
| Citrate | M+1 | 25% | <1% | The lack of labeled citrate in the KO model indicates that L-arabinose is not being utilized as a carbon source for the TCA cycle.[3] |
| M+0 | 75% | >99% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Cell Culture and Isotope Labeling
-
Cell Lines: Use a wild-type cell line capable of metabolizing L-arabinose and a corresponding knock-out cell line for a key enzyme in the L-arabinose metabolic pathway (e.g., L-arabinose isomerase).
-
Culture Medium: Grow cells in a defined minimal medium to ensure that the sole or primary carbon source is L-arabinose.
-
Isotope Labeling: Supplement the medium with L-Arabinopyranose-¹³C-1 at a known concentration. The choice of labeling position is critical; ¹³C-1 allows for tracing the carbon backbone through subsequent metabolic transformations.
-
Time Course: Perform a time-course experiment to monitor the incorporation of the ¹³C label into downstream metabolites. This can help in determining when a metabolic steady-state is reached.[4]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the cell culture in liquid nitrogen.
-
Extraction: Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water. This ensures the precipitation of proteins while keeping small molecule metabolites in solution.
Metabolite Analysis by Mass Spectrometry
-
Instrumentation: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and detection of metabolites.[5][6]
-
Derivatization: For GC-MS analysis, derivatize the extracted metabolites to increase their volatility.
-
Data Acquisition: Acquire mass spectra over a defined mass range to detect the different mass isotopologues of each metabolite.
-
Data Analysis: Analyze the mass isotopologue distributions (MIDs) to determine the fractional abundance of each isotopologue. This is calculated as the peak area of a given isotopologue divided by the sum of the peak areas of all isotopologues for that metabolite.[7]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in confirming pathway identification with L-Arabinopyranose-¹³C-1 knock-out models.
Caption: L-Arabinopyranose-¹³C-1 metabolic pathway.
Caption: Comparison of metabolic flow in WT vs. KO models.
Caption: Experimental workflow for pathway identification.
References
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Impact of L-Arabinopyranose-13C-1 Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arabinopyranose-13C-1 labeling with other alternatives for assessing biological impact, supported by experimental data and detailed methodologies. The strategic placement of a stable isotope, such as carbon-13 (¹³C), at a specific atomic position in a molecule like L-arabinose provides a powerful tool for tracing its metabolic fate and understanding its influence on biological systems. L-Arabinopyranose, a naturally occurring pentose sugar, is a key component of plant cell walls and plays a role in various metabolic pathways in microorganisms. The use of ¹³C-labeled L-arabinose, particularly with the label at the C-1 position, allows researchers to track the entry and subsequent transformations of this sugar within complex metabolic networks.
Comparison with Alternative Tracers
The choice of isotopic tracer is critical for the successful design of metabolic flux analysis (MFA) experiments. While universally labeled substrates (U-¹³C) are common, position-specific labeling, such as at the C-1 position of L-arabinopyranose, offers distinct advantages for elucidating specific pathways.
Compared to uniformly labeled L-arabinose, [1-¹³C]L-arabinose provides a more focused lens on the initial steps of its catabolism. The fate of the C-1 carbon can definitively distinguish between different metabolic routes. For instance, in the bacterial oxidative pathway, the C-1 carbon is the first to be oxidized. In contrast, other labeling patterns, such as with [2-¹³C]L-arabinose or [5-¹³C]L-arabinose, would provide different insights into downstream reactions like those in the pentose phosphate pathway (PPP).
While direct comparative studies for different L-arabinose isotopomers are limited in publicly available literature, the principles of tracer selection from studies with other sugars, such as glucose, can be applied. For example, [1-¹³C]glucose is instrumental in quantifying the flux through the pentose phosphate pathway. Similarly, [1-¹³C]L-arabinose is expected to be highly informative for pathways that involve decarboxylation at the C-1 position.
Table 1: Comparison of L-Arabinopyranose-¹³C-1 with Other Labeling Strategies
| Tracer | Primary Advantage | Primary Disadvantage | Optimal Application |
| L-Arabinopyranose-¹³C-1 | High sensitivity for detecting initial oxidative steps and decarboxylation events. | May provide less information on the fate of the rest of the carbon backbone in a single experiment. | Elucidating the flux through the initial stages of L-arabinose catabolism, particularly oxidative pathways. |
| L-Arabinopyranose-¹³C-2 | Provides insights into the rearrangements of the carbon skeleton within the pentose phosphate pathway. | Less direct measure of initial oxidation compared to ¹³C-1 labeling. | Studying the non-oxidative and oxidative branches of the pentose phosphate pathway. |
| L-Arabinopyranose-¹³C-5 | Useful for tracking the "lower" part of the sugar molecule through metabolic transformations. | May be less informative for the initial catabolic steps. | Analyzing the fate of the carbon backbone in later stages of metabolism and biosynthesis. |
| Uniformly Labeled ¹³C-L-Arabinose (U-¹³C) | Provides a general overview of the distribution of all carbon atoms from arabinose into various metabolites. | Can be more complex to interpret specific pathway fluxes due to multiple labeled positions. | General metabolic footprinting and identifying all downstream metabolites of L-arabinose. |
| Unlabeled L-Arabinose | Simpler and less expensive for studies not requiring metabolic tracing. | Provides no information on the metabolic fate or flux of the molecule. | Investigating the phenotypic effects of L-arabinose, such as on growth or gene expression, without tracing. |
Quantitative Data Presentation
Table 2: Fractional ¹³C Enrichment of Metabolites from L-[2-¹³C]Arabinose in P. guilliermondii [1]
| Time (min) | Arabitol (%) | Xylitol (%) | Ribitol (%) | Trehalose (%) |
| 5 | 10.2 | 1.5 | 0.8 | 0.5 |
| 10 | 18.5 | 2.8 | 1.5 | 1.2 |
| 20 | 32.1 | 4.9 | 2.9 | 2.5 |
| 30 | 45.3 | 6.8 | 4.1 | 3.8 |
| 40 | 56.2 | 8.5 | 5.4 | 5.1 |
| 50 | 65.1 | 10.1 | 6.6 | 6.3 |
| 60 | 72.4 | 11.5 | 7.8 | 7.5 |
Data adapted from a study utilizing L-[2-¹³C]arabinose, presented here as an example of quantitative data obtainable through ¹³C labeling experiments.[1]
Experimental Protocols
A detailed experimental protocol for a ¹³C metabolic flux analysis study using L-Arabinopyranose-¹³C-1 would typically involve the following steps. This protocol is a representative methodology based on standard practices in the field.
Protocol 1: ¹³C Labeling and Sample Preparation for NMR Analysis
-
Cell Culture: Cultivate the organism of interest (e.g., bacteria, yeast, or mammalian cells) in a defined minimal medium with a known carbon source until a steady-state growth phase is achieved.
-
Isotope Labeling: Introduce L-Arabinopyranose-¹³C-1 into the culture medium as the sole carbon source or as a co-substrate. The concentration will depend on the specific experimental goals.
-
Metabolite Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically achieved by rapidly cooling the cell culture in a cold solvent mixture (e.g., 60% methanol at -40°C).
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, such as a chloroform/methanol/water extraction.
-
Sample Preparation for NMR: Lyophilize the polar metabolite extracts and resuspend them in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
Protocol 2: ¹³C NMR Spectroscopy and Data Analysis
-
NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) ¹³C NMR spectra on a high-field NMR spectrometer. 1D ¹³C spectra provide information on the overall labeling enrichment, while 2D spectra, such as ¹³C-¹³C COSY or HSQC, can reveal positional isotopomers.
-
Spectral Processing: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.
-
Metabolite Identification and Quantification: Identify labeled metabolites by comparing chemical shifts to databases (e.g., HMDB, BMRB) and quantify their concentrations relative to the internal standard.
-
Isotopomer Analysis: Determine the fractional ¹³C enrichment at specific carbon positions by analyzing the intensities of satellite peaks in ¹³C spectra or cross-peaks in 2D spectra.
-
Metabolic Flux Analysis: Use the quantitative isotopomer data to constrain a stoichiometric model of the organism's metabolic network and calculate intracellular fluxes using software such as INCA or 13CFLUX2.
Visualizing Metabolic Pathways and Workflows
Diagram 1: Bacterial L-Arabinose Catabolic Pathway
Caption: Bacterial pathway for L-arabinose catabolism.
Diagram 2: Experimental Workflow for ¹³C Metabolic Flux Analysis
Caption: Workflow for ¹³C metabolic flux analysis.
Biological Impact of ¹³C Labeling: Isotopic Effects
A key consideration when using stable isotopes as tracers is the potential for kinetic isotope effects (KIEs). A KIE occurs when the presence of a heavier isotope at a particular atomic position alters the rate of a chemical reaction. For ¹³C, the mass difference compared to the more abundant ¹²C is significant enough to potentially influence enzyme-catalyzed reactions.
While KIEs in the pentose phosphate pathway have been studied, specific data for L-arabinose metabolism is scarce.[2] It is generally considered that for many central metabolic pathways, the KIEs associated with ¹³C are small and often within the range of experimental error of the analytical techniques used.[2] However, for reactions that involve the breaking of a C-H or C-C bond at the labeled position in the rate-determining step, a more significant KIE might be observed.
For L-Arabinopyranose-¹³C-1, the initial enzymatic reactions, such as those catalyzed by L-arabinose isomerase or dehydrogenases, could theoretically exhibit a KIE. If the C1-H bond cleavage is part of the rate-limiting step, the reaction rate could be slightly slower for the ¹³C-labeled substrate compared to the unlabeled one. It is crucial for researchers to be aware of this possibility and, if highly precise flux measurements are required, to consider control experiments with unlabeled L-arabinose to assess any potential impact on overall metabolic rates or cell physiology. However, for most qualitative and semi-quantitative tracing studies, the biological impact of the ¹³C label itself is considered to be minimal.
References
A Comparative Guide to L-Arabinopyranose-13C-1 Metabolism in Diverse Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Arabinopyranose-13C-1 metabolism across different microbial strains. By leveraging experimental data, we explore the distinct metabolic pathways and their implications for various research and development applications. This document is intended to be a valuable resource for objectively evaluating microbial performance in the context of L-arabinose utilization.
Introduction to L-Arabinose Metabolism
L-arabinose, a five-carbon sugar found abundantly in plant biomass, represents a valuable carbon source for various microorganisms. The metabolic pathways for L-arabinose utilization differ significantly across microbial species, influencing their growth characteristics and product yields. Understanding these differences is crucial for applications ranging from biofuel production to the synthesis of specialty chemicals and pharmaceuticals. The use of stable isotope labeling with this compound allows for detailed tracking of carbon flux through these metabolic networks, providing a powerful tool for metabolic engineering and strain optimization.
Comparative Analysis of Metabolic Pathways
Microorganisms have evolved diverse strategies for the catabolism of L-arabinose. The primary pathways observed in bacteria and fungi are the phosphorylative and non-phosphorylative routes, which converge to the central pentose phosphate pathway.
Bacterial L-Arabinose Metabolism
In many bacteria, including the well-studied Escherichia coli, L-arabinose is metabolized through a phosphorylative pathway.[1] This pathway involves the sequential action of three key enzymes:
-
L-arabinose isomerase (AraA): Converts L-arabinose to L-ribulose.
-
L-ribulokinase (AraB): Phosphorylates L-ribulose to L-ribulose-5-phosphate.
-
L-ribulose-5-phosphate 4-epimerase (AraD): Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.
In contrast, some bacteria, such as Azospirillum brasilense, utilize a non-phosphorylative pathway that involves oxidative steps to convert L-arabinose to α-ketoglutarate.
Fungal L-Arabinose Metabolism
Fungi, such as certain yeasts, also metabolize L-arabinose, often through a series of reduction and oxidation steps. For instance, in some yeasts, L-arabinose is first reduced to L-arabinitol, which is then oxidized to L-xylulose, followed by another reduction to xylitol, and finally oxidation to D-xylulose. D-xylulose is then phosphorylated to enter the pentose phosphate pathway.
Quantitative Metabolic Flux Analysis: A Comparative Overview
While comprehensive comparative data on this compound metabolic flux across different microbial strains remains an area of active research, we can infer metabolic distributions based on pathway structures and qualitative isotope tracing studies.
A study on the yeasts Candida arabinofermentans and Pichia guilliermondii using L-[2-13C]arabinose demonstrated the tracing of the 13C label into various metabolic intermediates.[2] The detection of labeled arabitol and xylitol confirmed the operation of the redox catabolic pathway in these yeasts.[2] The 13C label was further traced to intermediates of the pentose phosphate pathway and trehalose, indicating the flow of carbon from L-arabinose into central metabolism.[2]
Below is a qualitative summary of expected carbon flux distribution based on known pathways. A quantitative comparison awaits further targeted 13C-MFA studies.
| Metabolic Pathway | Escherichia coli (Phosphorylative) | Azospirillum brasilense (Non-phosphorylative) | Candida spp. (Redox) |
| Primary Entry Point | L-ribulose-5-phosphate | α-ketoglutarate | D-xylulose-5-phosphate |
| Key Intermediates | L-ribulose, L-ribulose-5-P | L-arabinono-γ-lactone, L-arabinonate | L-arabinitol, L-xylulose, Xylitol |
| Entry to Central Metabolism | Pentose Phosphate Pathway | TCA Cycle | Pentose Phosphate Pathway |
| Expected 13C-1 Label Distribution | Primarily through PPP intermediates | Primarily through TCA cycle intermediates | Through PPP and related sugar alcohols |
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways for L-arabinose utilization in different microbial types.
Caption: Bacterial Phosphorylative Pathway for L-Arabinose Metabolism.
Caption: Fungal Redox Pathway for L-Arabinose Metabolism.
Experimental Protocols
The following provides a detailed methodology for conducting a 13C metabolic flux analysis to compare this compound metabolism in different microbial strains.
Strain Selection and Pre-culture Preparation
-
Strains: Select microbial strains of interest (e.g., Escherichia coli K-12, Bacillus subtilis 168, Saccharomyces cerevisiae S288C).
-
Media: Prepare a defined minimal medium with a known carbon concentration. The carbon source for pre-cultures should be unlabeled L-arabinose to allow for adaptation.
-
Cultivation: Inoculate single colonies into the pre-culture medium and incubate under optimal growth conditions (e.g., temperature, aeration) until the mid-exponential growth phase is reached.
13C-Labeling Experiment
-
Labeling Medium: Prepare the minimal medium with this compound as the sole carbon source. The concentration should be identical to the pre-culture medium.
-
Inoculation: Inoculate the 13C-labeling medium with cells from the pre-culture to a defined starting optical density (e.g., OD600 of 0.1).
-
Cultivation and Sampling: Cultivate the cells under the same conditions as the pre-culture. Monitor cell growth (OD600) and collect cell samples at multiple time points during the exponential growth phase to ensure metabolic and isotopic steady state.
Sample Processing and Analysis
-
Quenching and Extraction: Rapidly quench metabolic activity by mixing the cell suspension with a cold quenching solution (e.g., -20°C 60% methanol). Centrifuge to pellet the cells and extract intracellular metabolites using a suitable solvent (e.g., cold 80% ethanol).
-
Biomass Hydrolysis: Pellet a separate aliquot of cells for biomass composition analysis. Hydrolyze the biomass to obtain proteinogenic amino acids.
-
Derivatization: Derivatize the amino acid samples to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the isotopic labeling patterns of the derivatized amino acids using GC-MS. The mass isotopomer distributions will provide information about the carbon flux through the metabolic pathways.
Data Analysis and Flux Calculation
-
Metabolic Model: Construct a stoichiometric model of the central carbon metabolism for each microbial strain, including the L-arabinose catabolic pathways.
-
Flux Estimation: Use software for 13C-MFA (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes. The software will fit the measured mass isotopomer distributions to the metabolic model to calculate the flux values.
-
Statistical Analysis: Perform statistical analysis to determine the confidence intervals of the estimated fluxes and to assess the goodness-of-fit of the model.
Experimental Workflow Diagram
Caption: Experimental Workflow for 13C Metabolic Flux Analysis.
Conclusion and Future Directions
The metabolism of L-arabinose is a key area of interest for microbial biotechnology. While distinct metabolic pathways in different microbial strains have been identified, quantitative comparisons of metabolic fluxes using this compound are still emerging. The methodologies outlined in this guide provide a robust framework for conducting such comparative studies. Future research focusing on generating quantitative flux data for a wider range of industrially relevant microorganisms will be invaluable for advancing our ability to rationally engineer microbial cell factories for the efficient conversion of L-arabinose into valuable bioproducts.
References
Safety Operating Guide
Personal protective equipment for handling L-Arabinopyranose-13C-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of L-Arabinopyranose-13C-1, a stable isotope-labeled sugar. While L-Arabinopyranose itself is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1][2][3] The ¹³C stable isotope is non-radioactive and poses no additional risk compared to the unlabeled compound.[4]
Personal Protective Equipment (PPE)
Proper personal protective equipment is fundamental to safe laboratory practice. The following table outlines the recommended PPE for handling this compound, which is a white, odorless, crystalline powder.[2]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against dust particles.[1][2] |
| Hand Protection | Nitrile or latex gloves | Wear to prevent skin contact. Change gloves if they become contaminated.[3] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from dust. |
| Respiratory Protection | Not generally required | Use a NIOSH/MSHA-approved respirator if handling large quantities that generate significant dust, or if irritation is experienced.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Ventilation: Handle in a well-ventilated area. A chemical fume hood may be used to minimize dust exposure.[1]
-
Avoid Dust Formation: Minimize the generation of dust during handling and weighing.[1][5]
-
Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[2][3][5]
-
Avoid Contact: Take precautions to avoid contact with eyes, skin, and clothing.[1][2]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6]
-
Incompatible Materials: Store away from strong oxidizing agents.[1][2]
-
Hygroscopic Nature: L-Arabinopyranose is hygroscopic; therefore, it is important to protect it from moisture.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If symptoms persist, call a physician.[1][2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical attention if you feel unwell.[1][2] |
Disposal Plan
Unused this compound and its containers should be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This chemical is not considered hazardous waste.[1] However, it is important to consult local regulations for proper classification.
-
Disposal Method: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] One suggested method for non-hazardous chemical waste is to sweep up the material, place it in a sealed container, and dispose of it as solid waste.[2]
-
Container Disposal: Handle uncleaned containers like the product itself.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
